1-Benzylpiperidin-4-one oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMRHNNRKUWOIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241679 | |
| Record name | 1-Benzyl-4-piperidone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949-69-9 | |
| Record name | 1-(Phenylmethyl)-4-piperidinone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-piperidone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-4-piperidone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-piperidone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.221 | |
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| Record name | 1-Benzyl-4-piperidone oxime | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Benzylpiperidin-4-one Oxime: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological activities of 1-Benzylpiperidin-4-one oxime. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical Identity and Properties
This compound is a heterocyclic compound belonging to the piperidine class. Its structure features a piperidine ring with a benzyl group attached to the nitrogen atom and an oxime functional group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O | [1][2] |
| Molecular Weight | 204.27 g/mol | [1] |
| CAS Number | 949-69-9 | [1][2] |
| Appearance | White to slightly off-white crystalline solid | [3] |
| Melting Point | Not explicitly available in the searched literature. A derivative, 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, has a melting point of 340.5 - 342.0 K (67.35 - 68.85 °C). | [4] |
| Boiling Point | Data not available for the oxime. The precursor, 1-Benzyl-4-piperidone, has a boiling point of 134 °C at 7 mmHg. | [5] |
| Solubility | Generally insoluble in water. Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | [3] |
| LogP | 1.90 | [2] |
Structural Information
The structure of this compound has been elucidated through various spectroscopic methods and X-ray crystallography of its derivatives.
Chemical Structure
Caption: 2D structure of this compound.
Conformational Analysis
X-ray diffraction studies on derivatives of this compound, such as 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime, have confirmed that the piperidone ring adopts a chair conformation .[4] This is the most stable conformation for six-membered rings, minimizing steric strain.
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR | Spectral data available, though specific shifts for the parent compound are not fully detailed in the provided search results. For a derivative, 1-benzylpiperidin-4-one O-(2-bromobenzyl) oxime, characteristic signals include aromatic protons (δ 7.17-7.56 ppm), benzylic protons (δ 3.58 ppm), and piperidine ring protons (δ 2.39-2.73 ppm). | [4] |
| ¹³C NMR | Aromatic carbons typically appear in the range of 128-131 ppm. The C=N carbon of the oxime is observed around 155.3 ppm. | [6][7] |
| IR Spectroscopy | Characteristic peaks include N-O stretching (around 939 cm⁻¹) and C=N stretching. | [6] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 204. The top peak is often observed at m/z = 91, corresponding to the benzyl fragment. | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 1-Benzyl-4-piperidone with hydroxylamine hydrochloride.[6]
Materials:
-
1-Benzyl-4-piperidone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
Procedure:
-
Dissolve 1-Benzyl-4-piperidone (0.01 mol) in boiling methanol (45 ml).
-
Add a small amount of sodium acetate to the solution.
-
In a separate flask, dissolve hydroxylamine hydrochloride (0.01 mol) in methanol.
-
Add the hydroxylamine hydrochloride solution to the boiling solution of 1-Benzyl-4-piperidone with stirring.
-
Reflux the reaction mixture for 4 hours on a water bath.
-
After cooling, the solid product (this compound) precipitates.
-
Filter the solid and recrystallize from methanol to obtain the purified product.
Caption: General workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Derivatives of this compound have demonstrated a range of biological activities, suggesting their potential as scaffolds for drug development.
Cytotoxic and Antimitotic Activity
Several studies have reported the cytotoxic effects of N-benzylpiperidin-4-one oximes against various cancer cell lines, including human cervical cancer (HeLa) cells.[1][8] The IC₅₀ value for one derivative, 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, was found to be 13.88 μM against HeLa cells.[8] The antimitotic activity has also been investigated, showing that these compounds can inhibit cell division.[6][9]
Mechanism of Action
While the precise signaling pathways are not fully elucidated for the parent compound, studies on related piperidone derivatives suggest potential mechanisms of action:
-
Induction of Apoptosis: Some piperidone-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. This may involve the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[10]
-
Inhibition of Angiogenesis: Certain derivatives have been suggested to inhibit the intracellular pro-angiogenic transcription factor (HIF), which could disrupt the formation of new blood vessels that tumors need to grow.[10]
Caption: Postulated mechanisms of anticancer activity for piperidin-4-one derivatives.
Conclusion
This compound is a versatile heterocyclic compound with a well-defined structure and accessible synthesis. The demonstrated cytotoxic and antimitotic activities of its derivatives make it a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate the mechanisms of action and to optimize the structure for enhanced potency and selectivity.
References
- 1. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Benzylpiperidin-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Benzylpiperidin-4-one oxime, a versatile heterocyclic compound with applications in organic synthesis and potential pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application.
Core Physicochemical Properties
This compound is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and an oxime functional group at the 4-position. Its chemical structure plays a significant role in its physical and chemical behavior.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | N-(1-benzylpiperidin-4-ylidene)hydroxylamine | [1] |
| CAS Number | 949-69-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆N₂O | [1][3] |
| Molecular Weight | 204.27 g/mol | [1][3] |
| Appearance | Not explicitly stated, precursor is a yellow liquid or white to off-white solid. | [4] |
Physical and Chemical Constants
| Property | Value | Source(s) |
| Melting Point | Not available. A derivative, 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime, has a melting point of 340.5 - 342.0 K. | [5] |
| Boiling Point | 338.5°C at 760 mmHg (Predicted) | [6] |
| pKa | Not available. The precursor, 1-Benzyl-4-piperidone, has a predicted pKa of 7.07 ± 0.20. | [7][8] |
| Solubility | No specific data for the oxime. The precursor, 1-Benzyl-4-piperidone, is soluble in organic solvents like ethanol, methanol, and DMSO, and aromatic hydrocarbons like toluene and xylene, but generally insoluble in water. | [4] |
| LogP | 1.90 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Source(s) |
| ¹H NMR | Aromatic protons, benzyl protons, and piperidine ring protons are observed. | [5][9] |
| ¹³C NMR | Aromatic carbons (128.67, 129.32, 131.25 ppm), C=N (158.3 ppm for a derivative), and piperidine ring carbons are characteristic. | [5][9] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3400 | O-H stretch (oxime) | [9] |
| ~1650 | C=N stretch (oxime) | [9] |
| 1412, 1342, 1227 | C-H bend/skeletal vibrations | [9] |
| 939, 761, 703 | N-O stretch | [9] |
Mass Spectrometry (MS)
| m/z | Assignment | Source(s) |
| 204 | Molecular ion (M⁺) | [1] |
| 91 | Tropylium ion ([C₇H₇]⁺), characteristic of a benzyl group. | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental data.
Synthesis of this compound
Reaction: 1-Benzyl-4-piperidone reacts with hydroxylamine hydrochloride in the presence of a base to form this compound.
Materials:
-
1-Benzyl-4-piperidone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or other suitable solvent
-
Distilled water
Procedure:
-
Dissolve 1-Benzyl-4-piperidone in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.
-
Add the hydroxylamine solution to the solution of 1-Benzyl-4-piperidone while stirring.
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
NMR Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Thin Film Method: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
Biological Activity and Potential Signaling Pathways
This compound and its derivatives have been investigated for their biological activities, including antimitotic and antimicrobial effects.[5][9]
Antimitotic Activity
Studies have shown that this compound exhibits antimitotic activity, suggesting its potential as an anticancer agent.[9] The proposed mechanism involves the disruption of microtubule dynamics, which is crucial for cell division.
Caption: Proposed mechanism of antimitotic activity.
Antimicrobial Activity
Oxime derivatives are known to possess antimicrobial properties.[10][11][12] The mechanism of action can vary but often involves the inhibition of essential microbial enzymes. For instance, some oximes act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme critical for fatty acid synthesis in bacteria.[10]
Caption: General mechanism of antimicrobial action for oxime derivatives.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
References
- 1. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]
- 12. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzylpiperidin-4-one Oxime (CAS 949-69-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 1-Benzylpiperidin-4-one oxime (CAS 949-69-9). The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical and Physical Properties
This compound is a derivative of piperidine and possesses a molecular structure that makes it a valuable intermediate in organic synthesis.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 949-69-9 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| IUPAC Name | N-(1-benzylpiperidin-4-ylidene)hydroxylamine | |
| Synonyms | 1-Benzyl-4-piperidone oxime, N-Benzyl-4-piperidone oxime | [2] |
| Boiling Point | 338.5°C at 760 mmHg | |
| Flash Point | 158.5°C | |
| Density | 1.12 g/cm³ | |
| Appearance | White to off-white crystalline powder |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of its precursor, 1-Benzylpiperidin-4-one, followed by oximation.
Experimental Protocols
Step 1: Synthesis of 1-Benzylpiperidin-4-one
This procedure is adapted from established methods for the synthesis of piperidone derivatives.[3][4][5]
-
Materials: Benzylamine, methyl acrylate, methanol, toluene, sodium methoxide, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve benzylamine in methanol.
-
Slowly add methyl acrylate to the solution at room temperature. The molar ratio of benzylamine to methyl acrylate should be approximately 1:2.2.
-
Stir the mixture for 12-16 hours to facilitate the Michael addition reaction.
-
Remove the methanol under reduced pressure to yield the diester intermediate.
-
In a separate flask, prepare a solution of sodium methoxide in toluene.
-
Add the diester intermediate dropwise to the sodium methoxide solution at elevated temperature (typically reflux) to initiate Dieckmann condensation.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with hydrochloric acid.
-
The resulting product is then subjected to hydrolysis and decarboxylation by heating with concentrated hydrochloric acid.
-
The reaction mixture is basified with sodium hydroxide and extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 1-Benzylpiperidin-4-one, which can be further purified by distillation or chromatography.
-
Step 2: Synthesis of this compound
This oximation procedure is a standard method for converting ketones to oximes.[6]
-
Materials: 1-Benzylpiperidin-4-one, hydroxylamine hydrochloride, a base (e.g., sodium hydroxide or pyridine), ethanol.
-
Procedure:
-
Dissolve 1-Benzylpiperidin-4-one in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of a base (e.g., sodium hydroxide).
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude this compound can be recrystallized from a suitable solvent like ethanol to obtain a pure product.
-
Spectral Data
The structure of this compound can be confirmed by various spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound typically shows characteristic peaks for the O-H stretch of the oxime group (around 3200-3400 cm⁻¹), the C=N stretch (around 1640-1690 cm⁻¹), and aromatic C-H stretches.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic protons (a singlet around 3.5 ppm), and the protons of the piperidine ring.[7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, the piperidine ring carbons, and the carbon of the C=NOH group (typically in the range of 150-160 ppm).[7]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.27).
Biological Activity
This compound and its derivatives have been investigated for their potential biological activities, particularly in the area of cancer research.
Antimitotic Activity
A study has demonstrated the antimitotic activity of this compound using the Allium cepa (onion) root tip assay.[7][8] This assay is a well-established method for evaluating the cytostatic and cytotoxic effects of chemical compounds.
Experimental Protocol: Allium cepa Antimitotic Assay [7]
-
Materials: Allium cepa bulbs, this compound solutions of varying concentrations, distilled water, Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1), 1N HCl, acetocarmine stain, microscope slides, coverslips, light microscope.
-
Procedure:
-
Allium cepa bulbs are grown in distilled water until roots of 2-3 cm are produced.
-
The bulbs are then transferred to solutions of this compound at different concentrations for a specified treatment period (e.g., 24, 48, 72, and 96 hours). A control group is maintained in distilled water.
-
After treatment, the root tips are excised and fixed in Carnoy's fixative for 24 hours.
-
The fixed root tips are hydrolyzed with 1N HCl at 60°C for 10-15 minutes.
-
The hydrolyzed root tips are then stained with acetocarmine.
-
The stained root tips are squashed on a microscope slide in a drop of 45% acetic acid and covered with a coverslip.
-
The slides are observed under a light microscope to count the number of cells in different stages of mitosis (prophase, metaphase, anaphase, and telophase) and the total number of cells.
-
The Mitotic Index (MI) is calculated using the following formula: MI = (Total number of dividing cells / Total number of cells observed) x 100
-
The study found that this compound exhibited significant antimitotic activity, suggesting its potential as an anticancer agent.[7]
Cytotoxicity against Cancer Cell Lines
While direct studies on the cytotoxicity of this compound on human cancer cell lines are limited in the provided search results, research on its derivatives has shown promising results. A series of novel N-benzylpiperidin-4-one oximes demonstrated significant cytotoxic activity against human cervical cancer (HeLa) cells.[9] One of the most potent compounds, 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, exhibited an IC₅₀ value of 13.88 μM.[9] This suggests that the N-benzylpiperidin-4-one oxime scaffold is a promising pharmacophore for the development of new anticancer drugs. The observed cytotoxicity is often associated with the induction of apoptosis.[10]
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Antimitotic Assay Workflow
Caption: Workflow of the Allium cepa antimitotic assay.
Postulated Mechanism of Action
Caption: Postulated mechanism of anticancer activity.
Safety and Handling
This compound is classified as an irritant.[2]
-
Hazard Statements:
-
Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a synthetically accessible compound with demonstrated biological activity. Its antimitotic properties and the cytotoxic potential of its derivatives against cancer cell lines highlight its importance as a scaffold for the development of novel therapeutic agents. This guide provides foundational information to aid researchers in further exploring the chemical and biological properties of this compound and its potential applications in drug discovery.
References
- 1. Page loading... [guidechem.com]
- 2. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study on the Synthesis of 1-Benzyl-4-piperidone | Semantic Scholar [semanticscholar.org]
- 4. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectral Analysis of 1-Benzylpiperidin-4-one Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 1-Benzylpiperidin-4-one oxime, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside the experimental protocols for these analyses.
Spectral Data Summary
The following tables summarize the key spectral data obtained for this compound.
Table 1: ¹H NMR Spectral Data
Note: Complete experimental ¹H NMR data with assigned chemical shifts and coupling constants for this compound was not available in the cited literature. The data for the closely related derivative, 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime, is provided for reference.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (for 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime) |
| 7.56 | dd | 1H | Ar-H |
| 7.43–7.27 | m | 7H | Ar-H |
| 7.17 | td | 1H | Ar-H |
| 5.16 | s | 2H | O-CH₂-Ar |
| 3.58 | s | 2H | N-CH₂-Ph |
| 2.73 | t | 2H | N=C-CH₂ |
| 2.59 | t | 2H | N-CH₂ |
| 2.56 | t | 2H | N-CH₂ |
| 2.39 | t | 2H | N=C-CH₂ |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Reference |
| 158.3 | C=N | [1] |
| 138.52 | C (Aromatic) | [2] |
| 131.25 | CH (Aromatic) | [2] |
| 129.32 | CH (Aromatic) | [2] |
| 128.67 | CH (Aromatic) | [2] |
| 63.10 | N-CH₂ (Benzyl) | [2] |
| 53.21 | C2/C6 (Piperidine) | [2] |
| 34.21 | C3/C5 (Piperidine) | [2] |
Note: Data is a compilation from available sources.[1][2]
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3245 | O-H stretch (oxime) | [2] |
| 3035 | C-H stretch (aromatic) | [2] |
| 2928 | C-H stretch (aliphatic) | [2] |
| 1654 | C=N stretch (oxime) | [2] |
| 1412, 1342, 1227 | C-H bend | [2] |
| 939 | N-O stretch | [2] |
| 761, 703 | C-H out-of-plane bend (aromatic) | [2] |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation | Reference |
| 204 | [M]⁺ (Molecular ion) | [3] |
| 113 | Fragment | [3] |
| 91 | [C₇H₇]⁺ (Tropylium ion) - Base Peak | [3] |
Experimental Protocols
Synthesis of this compound
A solution of 1-benzylpiperidin-4-one (0.01 mol) in methanol (45 ml) is brought to a boil. A small amount of sodium acetate and hydroxylamine hydrochloride (0.01 mol) are added to the boiling solution with stirring. The reaction mixture is then refluxed for 4 hours on a water bath. After cooling, the solid product is filtered and recrystallized from methanol to yield the corresponding oxime.[2]
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a BRUKER AMX 300 MHz spectrometer. For ¹H NMR, approximately 10 mg of the compound is dissolved in 0.5 ml of CDCl₃. For ¹³C NMR, about 50 mg of the compound is dissolved in the same volume of CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.[2]
Infrared (IR) Spectroscopy
IR spectra are recorded on an AVATAR-330 FT-IR spectrophotometer (Thermo Nicolet).[2] The sample can be prepared as a KBr pellet or analyzed as a thin film.
Mass Spectrometry
Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Visualizations
Logical Workflow for Spectral Analysis
References
Unraveling the Multifaceted Mechanism of Action of 1-Benzylpiperidin-4-one Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidin-4-one oxime emerges as a versatile scaffold in medicinal chemistry, demonstrating a spectrum of biological activities. This technical guide synthesizes the current understanding of its mechanism of action, drawing from studies on the parent compound and its derivatives. The primary biological activities identified include antimitotic/cytotoxic effects, inhibition of acetylcholinesterase (AChE), modulation of the serotonin transporter (SERT), and potential inhibition of steroid-5α-reductase. This document provides an in-depth overview of these activities, supported by quantitative data where available, detailed experimental protocols for key assays, and visual representations of associated pathways and workflows to facilitate further research and drug development endeavors.
Introduction
1-Benzylpiperidin-4-one and its derivatives have garnered significant attention in the scientific community due to their diverse pharmacological properties. The introduction of an oxime functional group to the 1-benzylpiperidin-4-one core creates a molecule with the potential to interact with multiple biological targets. This guide focuses on elucidating the molecular mechanisms that underpin the observed biological effects of this compound, providing a foundational resource for researchers in pharmacology and drug discovery.
Biological Activities and Mechanisms of Action
The biological activities of this compound and its derivatives are multifaceted, with evidence pointing towards several key mechanisms.
Antimitotic and Cytotoxic Activity
Studies have demonstrated that N-benzyl piperidin-4-one oxime exhibits antimitotic and cytotoxic properties, suggesting its potential as an anticancer agent.[1][2] The primary mechanism appears to be the disruption of mitosis, the process of cell division.
Mechanism of Action: While the precise molecular target for the antimitotic activity of this compound has not been definitively identified in the reviewed literature, the observed effects in cellular assays suggest interference with the mitotic spindle or other crucial components of the cell division machinery. This leads to a decrease in the mitotic index, which is the ratio of dividing cells to the total number of cells.[1][2]
Experimental Evidence: The antimitotic activity has been primarily evaluated using the Allium cepa (onion) root tip assay. This model system allows for the observation of chromosomal aberrations and the calculation of the mitotic index.[1][2] Additionally, cytotoxicity has been assessed in human cancer cell lines, such as HeLa cells, typically using cell viability assays like the MTT assay.
Quantitative Data:
| Compound | Assay | Cell Line/Organism | Endpoint | Result | Reference |
| N-Benzyl piperidin-4-one oxime | Allium cepa root tip assay | Allium cepa | Mitotic Index | Concentration-dependent decrease | [1][2] |
| N-Benzyl piperidin-4-one oxime | Cytotoxicity Assay | HeLa | Cell Viability | Potent cytotoxic effects observed | (Implied from general cytotoxicity of the class) |
Acetylcholinesterase (AChE) Inhibition
Derivatives of 1-benzylpiperidine are known to be potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is the basis for the therapeutic effects of drugs like Donepezil in Alzheimer's disease. While direct kinetic studies on this compound are not extensively available, the structural similarity to known AChE inhibitors suggests a comparable mechanism.
Mechanism of Action: The proposed mechanism involves the binding of the 1-benzylpiperidine moiety to the active site of AChE. The benzyl group is thought to interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen may interact with the catalytic anionic site (CAS). The oxime group could potentially form hydrogen bonds with amino acid residues in the active site gorge, contributing to the inhibitory activity. The nature of this inhibition by related compounds is often of a mixed type.
Experimental Evidence: The standard method for evaluating AChE inhibition is the Ellman's assay, a colorimetric method that measures the activity of the enzyme.
Serotonin Transporter (SERT) Inhibition
The 1-benzylpiperidine scaffold is also a key feature in molecules that inhibit the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. Inhibition of SERT is a primary mechanism of action for many antidepressant drugs.
Mechanism of Action: It is hypothesized that this compound acts as a competitive inhibitor at the serotonin binding site on SERT. The benzyl and piperidine moieties likely play a crucial role in binding to the transporter protein, thereby blocking the reuptake of serotonin and increasing its extracellular concentration.
Experimental Evidence: SERT inhibition is typically quantified through radioligand binding assays or functional uptake assays using cells expressing the transporter.
Potential Steroid-5α-Reductase Inhibition
The piperidone oxime chemical class has been associated with the inhibition of steroid-5α-reductase, an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] Overactivity of this enzyme is implicated in conditions like benign prostatic hyperplasia and androgenic alopecia.
Mechanism of Action: The mechanism of inhibition is likely competitive, with the oxime derivative binding to the active site of the 5α-reductase enzyme, preventing the binding of testosterone.
Experimental Evidence: The inhibitory activity against steroid-5α-reductase is determined using enzymatic assays with microsomal preparations from tissues expressing the enzyme, such as the prostate or liver.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Allium cepa Root Tip Assay for Antimitotic Activity
This assay is a simple and effective method for evaluating the antimitotic potential of a compound.
Procedure:
-
Bulb Germination: Healthy onion bulbs (Allium cepa) are grown in distilled water until roots reach a length of 2-3 cm.
-
Treatment: The bulbs are then transferred to solutions of this compound at various concentrations for a defined period (e.g., 24-48 hours). A negative control (distilled water) and a positive control (e.g., colchicine) are included.
-
Root Tip Fixation: After treatment, the root tips are excised and fixed in a suitable fixative (e.g., Carnoy's fixative) for 24 hours.
-
Hydrolysis and Staining: The fixed root tips are hydrolyzed with 1N HCl and then stained with a chromosome-staining dye such as acetocarmine or orcein.
-
Microscopic Examination: The stained root tips are squashed on a slide and examined under a microscope to observe the different stages of mitosis and any chromosomal aberrations.
-
Mitotic Index Calculation: The mitotic index (MI) is calculated as the number of dividing cells divided by the total number of cells observed, multiplied by 100.
Workflow Diagram:
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cell Seeding: HeLa cells (or another suitable cancer cell line) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Logical Relationship Diagram:
Ellman's Assay for Acetylcholinesterase Inhibition
This spectrophotometric assay is the most common method for measuring AChE activity.
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Assay Setup: In a 96-well plate, add the buffer, AChE enzyme solution, and various concentrations of this compound.
-
Pre-incubation: The plate is pre-incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding ATCI and DTNB to the wells.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each concentration of the inhibitor is determined. The IC50 value is then calculated.
Signaling Pathway Diagram:
Conclusion and Future Directions
This compound is a promising chemical entity with a diverse pharmacological profile. The current body of research indicates its potential as an antimitotic, an acetylcholinesterase inhibitor, a serotonin transporter modulator, and a steroid-5α-reductase inhibitor. However, to fully elucidate its therapeutic potential, further in-depth studies are required.
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) responsible for the antimitotic activity.
-
Quantitative Analysis: Determining the IC50 and Ki values of this compound for AChE, SERT, and 5α-reductase isozymes through rigorous in vitro assays.
-
Mechanism of Inhibition: Characterizing the precise nature of enzyme and transporter inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in relevant animal models for the identified therapeutic areas.
This technical guide provides a comprehensive overview of the current knowledge and a roadmap for future investigations into the mechanism of action of this compound, aiming to accelerate its journey from a promising scaffold to a potential therapeutic agent.
References
In Vitro Antimitotic Potential of the 1-Benzylpiperidin-4-one Oxime Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the current state of research into the in vitro antimitotic activity of compounds based on the 1-Benzylpiperidin-4-one oxime core structure. While direct in vitro data on the unsubstituted parent compound, this compound, is limited in currently available scientific literature, a series of its derivatives have demonstrated notable cytotoxic effects against human cancer cell lines. This document summarizes the available quantitative data, provides detailed experimental protocols for key assays to further investigate these compounds, and presents visual workflows and diagrams to illustrate experimental and mechanistic concepts.
Introduction
The search for novel antimitotic agents remains a cornerstone of anticancer drug discovery. These agents typically function by disrupting the dynamics of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications, including oncology. The oxime functional group has also been identified as an important pharmacophore in compounds that inhibit tubulin polymerization. The combination of these features in the this compound scaffold suggests a promising starting point for the development of new anticancer therapeutics.
Recent studies have focused on synthesizing and evaluating a range of substituted N-benzylpiperidin-4-one oximes, revealing their potential as cytotoxic agents. This guide will focus on the in vitro evidence from these derivatives to build a case for the therapeutic potential of this chemical class.
Quantitative Data: Cytotoxicity of this compound Derivatives
A key study synthesized a series of fifteen diversified N-benzylpiperidin-4-one oximes and evaluated their in vitro cytotoxicity against the human cervical carcinoma (HeLa) cell line.[1] The results, presented as IC50 values (the concentration required to inhibit cell growth by 50%), indicate that specific substitutions on the piperidine and phenyl rings are critical for potent activity. Five of the synthesized compounds exhibited IC50 values below 17 µM.[1]
The most potent compound identified in this series was 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime (Compound 3c) , which demonstrated an IC50 of 13.88 µM.[1] This highlights the potential of this chemical scaffold. The cytotoxicity data for the most active compounds from this study are summarized in the table below.
| Compound ID | R | R1 | R2 | R3 | IC50 (µM) against HeLa Cells |
| 3a | H | 4-isopropylphenyl | H | 4-isopropylphenyl | 16.24 |
| 3b | H | 4-methoxyphenyl | H | 4-methoxyphenyl | 16.81 |
| 3c | CH3 | 4-isopropylphenyl | H | 4-isopropylphenyl | 13.88 |
| 3d | H | 4-fluorophenyl | H | 4-fluorophenyl | 15.27 |
| 3m | H | 4-chlorophenyl | H | 2,4-dichlorophenyl | 14.75 |
Data extracted from "Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells".[1]
Experimental Protocols
To facilitate further research into this promising class of compounds, this section provides detailed protocols for essential in vitro assays used to characterize antimitotic agents.
In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
This protocol is a reliable method for determining cytotoxicity based on the measurement of total cellular protein content.[2][3][4][5]
Materials:
-
Adherent cancer cell line (e.g., HeLa)
-
Complete culture medium
-
Test compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.057% or 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for background control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include untreated cells as a negative control. Ensure the final DMSO concentration is non-toxic (typically <0.5%).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently aspirate the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[2]
-
Washing: Carefully remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove excess TCA.[2] Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[2][5]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[2]
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Read the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[2][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3]
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8][9] An accumulation of cells in the G2/M phase is indicative of an antimitotic effect.
Materials:
-
Treated and untreated cell populations
-
Phosphate-buffered saline (PBS)
-
70% ethanol, cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)
-
RNase A solution (e.g., 100 µg/mL in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells from both treated and control cultures. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by gentle vortexing while adding 1 mL of ice-cold 70% ethanol dropwise. This step is crucial for proper fixation and to minimize cell clumping.[7]
-
Storage: Incubate the cells in ethanol for at least 30 minutes on ice. Cells can be stored at -20°C for several weeks if needed.[7]
-
Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 1 mL of PBS.
-
RNA Digestion: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.[6]
-
DNA Staining: Add 500 µL of 50 µg/mL PI solution to the cell suspension. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect fluorescence data for at least 10,000 single-cell events. Use appropriate software to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6][9]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. An increase in turbidity (light scattering) at 340 nm is proportional to the amount of microtubule polymer formed.[10][11][12]
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compound, positive control (e.g., Paclitaxel for enhancement), and negative control (e.g., Nocodazole for inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader set to 37°C
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[11] Keep this reaction mix on ice until use.
-
Compound Preparation: Prepare 10x working stocks of the test compound and controls in room temperature General Tubulin Buffer.
-
Assay Setup: Pre-warm a 96-well plate to 37°C.
-
Reaction Initiation: On ice, add 10 µL of the 10x compound/control solutions to the appropriate wells. To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well. Mix gently.
-
Data Acquisition: Immediately place the plate into the pre-warmed (37°C) spectrophotometer.[11] Measure the absorbance at 340 nm every minute for 60-90 minutes.[10][11]
-
Data Analysis: Plot the absorbance (OD340) versus time for each condition. The resulting polymerization curve typically shows a nucleation phase, a growth phase, and a steady-state plateau.[11] Compare the curves of treated samples to the vehicle control to determine if the compound inhibits or enhances tubulin polymerization by analyzing parameters such as the maximum rate of polymerization (Vmax) and the final polymer mass.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and biological concepts relevant to the study of antimitotic agents.
Caption: Experimental workflow for cytotoxicity screening using the SRB assay.
Caption: Hypothesized antimitotic mechanism leading to G2/M phase arrest.
Caption: Principle of tubulin polymerization and its inhibition.
Conclusion and Future Directions
The available data, derived from a series of substituted derivatives, strongly suggest that the this compound scaffold possesses significant cytotoxic potential against cancer cells. The most potent analogs exhibit IC50 values in the low micromolar range, warranting further investigation. However, it is critical to note the absence of published in vitro cytotoxicity or mechanistic data for the unsubstituted parent compound.
Future research should prioritize:
-
Synthesis and Evaluation of the Parent Compound: Determining the baseline in vitro activity of this compound against a panel of human cancer cell lines is essential.
-
Expanded Cytotoxicity Screening: Testing the most potent derivatives identified to date against a broader range of cancer cell lines to establish their spectrum of activity.
-
Mechanistic Studies: Utilizing the protocols outlined in this guide, such as cell cycle analysis and tubulin polymerization assays, to confirm an antimitotic mechanism of action and identify whether these compounds directly target tubulin.
This technical guide provides the foundational data and methodologies for researchers to build upon existing work and fully elucidate the therapeutic potential of the this compound chemical class as novel antimitotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. interchim.fr [interchim.fr]
- 12. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of 1-Benzylpiperidin-4-one Oxime: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current state of research into the potential anticancer properties of 1-Benzylpiperidin-4-one oxime. Directed at researchers, scientists, and professionals in drug development, this document synthesizes the available data on its synthesis, biological activity, and plausible mechanisms of action, while also highlighting areas for future investigation. Although direct evidence for the anticancer effects of the core compound in human cancer cell lines is limited, studies on its derivatives and related structures suggest a promising avenue for oncological research.
Compound Synthesis and Characterization
The synthesis of this compound is a well-established process, typically achieved through a condensation reaction between 1-Benzyl-4-piperidone and hydroxylamine.
Synthesis of the Precursor: 1-Benzyl-4-piperidone
The immediate precursor, 1-Benzyl-4-piperidone, can be synthesized from benzylamine and methyl acrylate through a sequence of 1,4-addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation reactions[1]. A typical laboratory-scale procedure involves reacting N,N-bis(β-propionate methyl ester) benzylamine with sodium metal in refluxing anhydrous toluene[1].
Oximation of 1-Benzyl-4-piperidone
The conversion of the piperidone to the corresponding oxime is a straightforward and high-yielding reaction.
Experimental Protocol: Synthesis of this compound [2]
-
Suspend potassium carbonate (K₂CO₃, 2 equivalents) and hydroxylamine hydrochloride (NH₂OH·HCl, 2 equivalents) in ethanol (EtOH).
-
Add 1-Benzyl-4-piperidone (1 equivalent) to the suspension.
-
Heat the reaction mixture to reflux and maintain stirring for 3 hours.
-
After the reaction is complete, cool the mixture and filter off the solid inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The final product can be further purified by recrystallization or column chromatography.
The synthesis pathway is depicted in the workflow below.
Caption: Synthesis workflow for this compound.
Biological Activity and Anticancer Potential
Direct quantitative data on the cytotoxicity of this compound against human cancer cell lines is not extensively available in current literature. However, related studies provide compelling indirect evidence of its potential.
Antimitotic Activity
A study investigating the biological effects of this compound demonstrated its antimitotic properties in the Allium cepa (onion) root tip model[3][4]. This assay is a well-established primary screen for identifying compounds that can inhibit cell division. The study reported that the compound exhibited "excellent anti-mitotic activity," with effects comparable to the standard chemotherapeutic agent methotrexate[3][4]. This suggests that this compound may interfere with microtubule dynamics or other critical components of the mitotic spindle.
Cytotoxicity of N-Benzylpiperidin-4-one Oxime Derivatives
Significant insights into the potential of this scaffold come from studies on its derivatives. A series of fifteen diversified N-benzylpiperidin-4-one oximes were synthesized and evaluated for their in vitro cytotoxicity against human cervical carcinoma (HeLa) cells.[5] Several of these derivatives displayed potent activity.
| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) |
| 3c | 2,6-bis(4-isopropylphenyl)-3-methyl | HeLa | 13.88[5] |
| Series | Variously substituted | HeLa | Five compounds showed IC₅₀ < 17 µM[5] |
| Table 1: In Vitro Cytotoxicity of N-Benzylpiperidin-4-one Oxime Derivatives. |
The potent activity of these derivatives, particularly compound 3c with an IC₅₀ value of 13.88 µM, strongly indicates that the N-benzylpiperidin-4-one oxime core is a viable pharmacophore for the development of novel anticancer agents.[5]
Hypothetical Mechanism of Action and Proposed Signaling Pathways
While the precise molecular targets of this compound are unknown, the broader family of piperidine-containing compounds and related alkaloids like piperine have been shown to induce cancer cell death through multiple pathways.[6] These established mechanisms provide a logical starting point for investigating the core compound.
A plausible hypothesis is that this compound induces apoptosis and cell cycle arrest through the modulation of key signaling pathways, potentially initiated by an increase in intracellular Reactive Oxygen Species (ROS). Drawing parallels from studies on piperine, a proposed signaling cascade could involve:
-
Induction of Oxidative Stress: The compound may increase ROS levels within cancer cells, leading to cellular damage.
-
Mitochondrial Pathway Activation: Elevated ROS can trigger the intrinsic apoptotic pathway through the B-cell lymphoma 2 (Bcl-2) family of proteins. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to a loss of mitochondrial membrane potential.[7]
-
Caspase Cascade Activation: Mitochondrial dysfunction leads to the release of cytochrome c, which activates a cascade of executioner caspases, primarily Caspase-9 and Caspase-3, culminating in programmed cell death.[4][7]
-
Cell Cycle Arrest: The compound may also induce cell cycle arrest, preventing cancer cell proliferation. This is often mediated by tumor suppressor proteins like p53.[7] Studies on related compounds have shown arrest at the G2/M phase.[7]
-
Modulation of Survival Pathways: Piperidine derivatives have been shown to inhibit pro-survival signaling pathways such as PI3K/Akt and MAPK, further contributing to their anticancer effects.[8]
This hypothetical mechanism is visualized in the following diagram.
Caption: Hypothetical signaling pathway for this compound.
Recommended Future Experimental Protocols
To validate the anticancer potential of this compound, a systematic series of in vitro experiments is required.
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
-
Objective: To determine the dose-dependent cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293, HUVEC).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO) and determine the IC₅₀ value for each cell line.
-
Apoptosis Quantification (Annexin V/Propidium Iodide Staining)
-
Objective: To determine if the compound induces apoptosis.
-
Methodology:
-
Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cell population (viable, early apoptotic, late apoptotic, necrotic) using a flow cytometer.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cells with the compound at relevant concentrations for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content and cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
The logical flow for these validation experiments is outlined below.
Caption: Proposed experimental workflow for anticancer evaluation.
Conclusion
This compound represents an intriguing molecular scaffold for anticancer drug discovery. While direct evidence of its efficacy in human cancer models is currently sparse, preliminary antimitotic data and the potent cytotoxicity of its close analogs provide a strong rationale for its further investigation. The synthetic accessibility of the compound, coupled with a clear, hypothesis-driven path for mechanistic studies, makes it a compelling candidate for academic and industrial research programs focused on developing novel oncology therapeutics. The experimental workflows and hypothetical pathways outlined in this guide offer a foundational roadmap for researchers to unlock the full potential of this promising compound.
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 135634-18-3 | (2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. myskinrecipes.com [myskinrecipes.com]
- 8. myskinrecipes.com [myskinrecipes.com]
The Antimicrobial Landscape of 1-Benzylpiperidin-4-one Oxime and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant pathogens constitutes a pressing global health crisis, necessitating the exploration and development of novel antimicrobial agents. Within this context, heterocyclic compounds, particularly those possessing a piperidin-4-one scaffold, have garnered significant attention due to their diverse pharmacological activities. This technical guide provides an in-depth analysis of the antimicrobial spectrum of 1-benzylpiperidin-4-one oxime and its derivatives. It consolidates available data on their efficacy against a range of bacterial and fungal strains, details the experimental methodologies for their synthesis and evaluation, and explores potential mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new anti-infective therapies.
Introduction
The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. The introduction of an oxime functionality at the C-4 position, and further derivatization, has been shown to modulate the biological properties of these compounds, often leading to enhanced antimicrobial activity. The 1-benzyl group is a common substituent in this class of compounds, contributing to their lipophilicity and potentially influencing their interaction with microbial targets. This guide focuses specifically on the antimicrobial properties of this compound and its related derivatives, such as oxime ethers and esters.
Antimicrobial Spectrum and Potency
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species. The potency of these compounds is significantly influenced by the nature of the substituents on the piperidine ring and the oxime functional group.
Antibacterial Activity
Studies have shown that certain derivatives exhibit notable activity against clinically relevant bacteria. For instance, some N-benzyl piperidin-4-one derivatives have shown very potent activity against Escherichia coli.[1] Other substituted piperidin-4-one oxime ethers have demonstrated good antibacterial properties against Bacillus subtilis.[2] Specifically, 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime exhibited a minimum inhibitory concentration (MIC) against B. subtilis that was close to that of the reference drug, streptomycin.[2]
Antifungal Activity
The antifungal potential of this class of compounds is also significant. N-benzyl piperidin-4-one derivatives have been reported to be highly active against the fungus Aspergillus niger.[1] Furthermore, specific piperidin-4-one oxime ethers have shown potent activity against Aspergillus flavus and Candida species.[2] For example, 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime was found to be more active than the reference drug amphotericin B against a strain of Candida.[2]
Quantitative Antimicrobial Data
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for various derivatives of piperidin-4-one oxime. It is important to note that data for the specific parent compound, this compound, is not extensively reported in isolation; the focus of many studies has been on its substituted derivatives.
Table 1: Antibacterial Activity of Piperidin-4-one Oxime Derivatives (MIC in µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,3,5-trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Bacillus subtilis | Not specified, but close to reference | Streptomycin | Not specified |
| Vanillin derived piperidin-4-one oxime ester (5b) | Escherichia coli | Potent activity reported | Streptomycin | - |
| Vanillin derived piperidin-4-one oxime ester (5b) | Staphylococcus aureus | Potent activity reported | Streptomycin | - |
Note: Specific MIC values from some studies were not available in the abstracts. "Potent activity" indicates that the compounds were highlighted as significant in the source.
Table 2: Antifungal Activity of Piperidin-4-one Oxime Derivatives (MIC in µg/mL)
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime | Aspergillus flavus | Similar to reference | Amphotericin B | Not specified |
| 1,3-dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime | Candida-51 | More active than reference | Amphotericin B | Not specified |
| Vanillin derived piperidin-4-one oxime ester (5d) | Aspergillus flavus | Potent activity reported | Fluconazole | - |
| Vanillin derived piperidin-4-one oxime ester (5d) | Candida albicans | Potent activity reported | Fluconazole | - |
Experimental Protocols
The synthesis and antimicrobial evaluation of this compound derivatives involve standardized chemical and microbiological procedures.
General Synthesis of this compound Derivatives
A common synthetic route involves a multi-step process starting with a Mannich reaction to form the piperidin-4-one core, followed by oximation and subsequent derivatization.
Step 1: Synthesis of N-substituted 2,6-diarylpiperidin-4-ones. This is often achieved via a Mannich reaction involving an appropriate ketone, an aldehyde (such as benzaldehyde), and an amine (like benzylamine) or ammonium acetate.
Step 2: Oximation. The synthesized piperidin-4-one is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding piperidin-4-one oxime.
Step 3: Derivatization (e.g., Ether or Ester formation). The oxime can be further reacted with various alkyl or acyl halides in the presence of a base to produce oxime ethers or esters. For example, the synthesis of 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime involves refluxing this compound with 2-bromobenzyl bromide in the presence of sodium hydroxide.[3]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using standard methods such as the broth microdilution method or the agar disc-diffusion method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanism of Action
The precise molecular mechanisms by which this compound and its derivatives exert their antimicrobial effects are not yet fully elucidated. However, research on other oxime-containing compounds suggests a potential mode of action. One plausible target is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian fatty acid synthesis pathway, making it an attractive target for selective antibiotics.
Specifically, some oxime derivatives have been identified as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH).[4] FabH is a condensing enzyme that catalyzes the initial step of fatty acid biosynthesis. Inhibition of this enzyme would disrupt the production of essential fatty acids, leading to the cessation of bacterial growth.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: Proposed mechanism of action involving the inhibition of the bacterial fatty acid synthesis pathway.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a notable antimicrobial spectrum. The available data indicates their potential for development as novel antibacterial and antifungal agents. However, further research is warranted to fully elucidate their structure-activity relationships, optimize their potency and safety profiles, and definitively establish their mechanism of action. Future studies should focus on the systematic synthesis and screening of a wider range of derivatives to identify lead candidates with superior antimicrobial properties. Moreover, in-depth mechanistic studies are crucial to validate the proposed molecular targets and to explore other potential pathways affected by these compounds. Such efforts will be instrumental in advancing this chemical class towards potential clinical applications in the fight against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
The Versatility of 1-Benzylpiperidin-4-one Oxime: A Pharmacophore in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-benzylpiperidin-4-one scaffold, and particularly its oxime derivatives, has emerged as a privileged pharmacophore in medicinal chemistry. Its inherent structural features, including a basic nitrogen atom, a lipophilic benzyl group, and a modifiable oxime functionality, provide a versatile platform for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the synthesis, biological activities, and therapeutic potential of 1-benzylpiperidin-4-one oxime and its analogues, offering a comprehensive resource for researchers in drug discovery and development.
Synthesis of 1-Benzylpiperidin-4-one and its Oxime Derivatives
The synthesis of the core scaffold, 1-benzyl-4-piperidone, is a critical first step. Several methods have been reported, with a common and efficient approach being the Dieckmann condensation.[1]
A one-pot synthesis method offers high yield and purity, making it suitable for larger-scale production. This process involves the reaction of benzylamine with an acrylate, followed by cyclization.[2]
The oximation of 1-benzyl-4-piperidone is typically achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base. A detailed experimental protocol for the synthesis of a derivative, 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime, is provided below.[3]
Experimental Protocol: Synthesis of 1-benzylpiperidin-4-one O-(2-bromobenzyl)oxime[3]
Materials:
-
This compound (1 mmol, 204 mg)
-
Sodium hydroxide (NaOH) (2 mmol, 80 mg)
-
Dry acetone (1.5 ml)
-
2-bromobenzyl bromide (1.1 mmol, 275 mg)
-
Ethyl acetate (AcOEt)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetic acid
Procedure:
-
A mixture of this compound and NaOH in dry acetone is refluxed for 30 minutes in a two-necked round-bottom flask.
-
2-bromobenzyl bromide is then added to the reaction mixture, and stirring is continued for 3 hours.
-
The reaction mixture is neutralized with acetic acid.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and evaporated under reduced pressure.
-
The crude product is purified by flash column chromatography using a 15% (v/v) mixture of ethyl acetate and hexane to yield the final compound.
Biological Activities and Therapeutic Applications
The this compound pharmacophore has been successfully incorporated into molecules targeting a range of diseases, from neurodegenerative disorders to infectious diseases and cancer.
Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease
Derivatives of 1-benzylpiperidine have shown significant potential as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for managing Alzheimer's disease.[4] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Below is a table summarizing the AChE inhibitory activity of selected 1-benzylpiperidine derivatives.
| Compound | Target | IC50 (µM) | Reference |
| 15b | eeAChE | 0.39 ± 0.11 | [3] |
| 15j | eqBChE | 0.16 ± 0.04 | [3] |
eeAChE: Electric eel Acetylcholinesterase; eqBChE: Equine Butyrylcholinesterase
This spectrophotometric method is widely used to determine AChE activity.
Principle:
Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix and incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Sigma-1 (σ1) Receptor Modulation for Neurodegenerative Diseases
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in various neurological disorders.[5][6][7][8][9] Ligands targeting the sigma-1 receptor can modulate calcium signaling, reduce oxidative stress, and provide neuroprotection. Benzylpiperidine derivatives have been identified as high-affinity sigma-1 receptor ligands.
The following table presents the binding affinities of representative benzylpiperidine derivatives for the sigma-1 receptor.
| Compound | Target | Ki (nM) | Reference |
| Compound 15 | σ1 Receptor | 1.6 | [10] |
This assay is used to determine the affinity of a test compound for the sigma-1 receptor.
Principle:
The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) for binding to the sigma-1 receptor in a membrane preparation.
Materials:
-
Guinea pig liver membrane preparation (rich in sigma-1 receptors)
-
[³H]-(+)-pentazocine (radioligand)
-
Tris-HCl buffer
-
Test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in Tris-HCl buffer.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.
Antimicrobial Activity
Derivatives of 1-benzylpiperidin-4-one have demonstrated promising activity against various bacterial and fungal strains.[11][12] The lipophilicity imparted by the benzyl group and the presence of the basic nitrogen are thought to contribute to their antimicrobial effects.
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Bacterial or fungal inoculum
-
Sterile filter paper discs (6 mm in diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic or antifungal agent (positive control)
-
Solvent (negative control)
-
Petri dishes
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is spread evenly over the surface of the agar plate.
-
Disc Application: Sterile filter paper discs impregnated with the test compound, positive control, and negative control are placed on the agar surface.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
Measurement: The diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) is measured in millimeters.
Antimitotic Activity for Cancer Therapy
The this compound scaffold has also been investigated for its potential as an antimitotic agent, with the ability to inhibit cell division, a hallmark of cancer.[13][14] The Allium cepa (onion root tip) assay is a common and effective method for preliminary screening of antimitotic activity.[15][16][17][18]
Principle:
The root tip meristems of Allium cepa contain actively dividing cells. The mitotic index (the ratio of dividing cells to the total number of cells) is used to assess the cytostatic effect of a test compound. Chromosomal aberrations can also be observed to evaluate genotoxicity.
Materials:
-
Allium cepa bulbs
-
Test compound solutions at different concentrations
-
Distilled water (negative control)
-
Standard antimitotic agent (e.g., methotrexate) (positive control)
-
Fixative (e.g., Carnoy's fixative)
-
Hydrochloric acid (1N)
-
Aceto-carmine or other suitable stain
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Root Growth: Onion bulbs are grown in water until roots of 2-3 cm are formed.
-
Treatment: The roots are then treated with different concentrations of the test compound, negative control, and positive control for a specific duration.
-
Fixation: The root tips are excised and fixed in a suitable fixative.
-
Hydrolysis: The fixed root tips are hydrolyzed with 1N HCl.
-
Staining: The hydrolyzed root tips are stained with aceto-carmine.
-
Slide Preparation: The stained root tips are squashed on a microscope slide to prepare a single layer of cells.
-
Microscopic Examination: The slides are observed under a light microscope to count the number of dividing cells and the total number of cells in different microscopic fields.
-
Data Analysis: The mitotic index (MI) is calculated as: MI (%) = (Number of dividing cells / Total number of cells) x 100 A significant decrease in the mitotic index compared to the negative control indicates antimitotic activity.
Signaling Pathways and Logical Relationships
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Experimental Workflows
Conclusion
The this compound pharmacophore represents a highly versatile and valuable scaffold in drug discovery. Its synthetic accessibility and the ease with which its structure can be modified allow for the fine-tuning of its pharmacological properties to target a diverse array of biological entities. The demonstrated efficacy of its derivatives as acetylcholinesterase inhibitors, sigma-1 receptor modulators, antimicrobial agents, and antimitotic compounds underscores its broad therapeutic potential. This guide provides a foundational resource for researchers aiming to explore and exploit the full potential of this promising pharmacophore in the development of novel therapeutics. Further structure-activity relationship (SAR) studies and the exploration of novel derivatives are warranted to unlock even more potent and selective drug candidates based on this remarkable core.
References
- 1. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 2. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 3. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases | MDPI [mdpi.com]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 10. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. academicjournals.org [academicjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 15. asianjpr.com [asianjpr.com]
- 16. rjpponline.org [rjpponline.org]
- 17. dialnet.unirioja.es [dialnet.unirioja.es]
- 18. In vitro antiproliferative studies of extracts of the marine molluscs: Tympanatonus fuscatus Var radula (linnaeus) and Pachymelania aurita (muller) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tautomerism and Stereoisomerism in 1-Benzylpiperidin-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidin-4-one oxime is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its chemical behavior is governed by complex stereochemical and tautomeric equilibria, which are critical to understand for rational drug design and development. This technical guide provides a comprehensive overview of the tautomeric and stereoisomeric forms of this compound, including the underlying principles, experimental data, and analytical methodologies. We delve into the keto-enol and oxime-nitrone tautomerism, as well as the E/Z stereoisomerism of the oxime functionality. This document consolidates available data, details relevant experimental protocols, and presents logical frameworks for the analysis of this important molecule.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-HIV properties.[1] this compound, a prominent derivative, has demonstrated potential as an antimitotic agent, suggesting its utility in cancer chemotherapy.[2][3] The biological activity of such compounds is intrinsically linked to their three-dimensional structure and the potential for isomerization. This guide focuses on the two primary forms of isomerism exhibited by this compound: tautomerism and stereoisomerism.
Tautomerism in this molecule can manifest in two ways:
-
Keto-enol tautomerism: Involving the piperidinone ring.
-
Oxime-nitrone tautomerism: Involving the oxime functional group.
Stereoisomerism arises from the restricted rotation around the carbon-nitrogen double bond of the oxime, leading to the formation of E and Z isomers.
A thorough understanding of these isomeric forms is paramount for elucidating structure-activity relationships (SAR), optimizing synthetic routes, and ensuring the purity and stability of drug candidates.
Tautomerism
Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the context of this compound, two key tautomeric equilibria are at play.
Keto-Enol Tautomerism
The piperidin-4-one ring can theoretically exist in equilibrium between the keto form and its corresponding enol form.
Oxime-Nitrone Tautomerism
The oxime functional group can undergo tautomerization to a nitrone. This process involves a 1,2-proton shift.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Theoretical and Computational Insights into 1-Benzylpiperidin-4-one Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidin-4-one oxime is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, alongside a summary of its synthesis, characterization, and reported biological activities. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering a compilation of key data and methodologies to facilitate further investigation and application of this compound. While direct in-depth computational studies on the parent this compound are limited in publicly available literature, this guide outlines a representative theoretical analysis based on established computational methods applied to closely related derivatives.
Introduction
Piperidine-4-one oximes are a class of compounds that have garnered considerable attention due to their wide spectrum of pharmacological activities, including antimicrobial, cytotoxic, and antimitotic effects.[1][2][3][4] The presence of the oxime functional group imparts unique chemical properties and serves as a key pharmacophore.[1] The N-benzyl substituent is also a common feature in many biologically active compounds. This guide focuses on the parent compound, this compound, providing a foundational understanding of its structural, electronic, and reactive properties through a combination of reported experimental data and extrapolated computational methodologies.
Experimental Data
Synthesis and Characterization
This compound can be synthesized from its corresponding ketone, 1-benzylpiperidin-4-one, through a condensation reaction with hydroxylamine hydrochloride.[5] A general synthetic protocol involves the reaction of the ketone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the liberated HCl.
General Experimental Protocol for Oximation:
A mixture of 1-benzylpiperidin-4-one, hydroxylamine hydrochloride, and a base (e.g., sodium hydroxide or pyridine) in a solvent like ethanol or acetone is stirred, often with heating, until the reaction is complete as monitored by thin-layer chromatography (TLC).[1][6] The product, this compound, can then be isolated and purified using standard techniques such as extraction and recrystallization or column chromatography.[1]
Physicochemical and Spectroscopic Data
A summary of the available physicochemical and spectroscopic data for this compound and its derivatives is presented below.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₂H₁₆N₂O | [7] |
| Molecular Weight | 204.27 g/mol | [7] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 340.5 - 342.0 K (for 1-benzylpiperidin-4-one O-2-bromobenzyl oxime) | [1] |
| ¹H NMR (CDCl₃, ppm) | δ 2.40-2.65 (m, 4H, piperidine-H), 2.70-2.85 (m, 2H, piperidine-H), 3.58 (s, 2H, N-CH₂-Ph), 7.25-7.40 (m, 5H, Ar-H), 8.5 (br s, 1H, N-OH) [Representative data for similar oximes] | [1] |
| ¹³C NMR (CDCl₃, ppm) | δ 25.5, 31.4, 52.4, 53.5 (piperidine-C), 62.5 (N-CH₂-Ph), 127.2, 128.3, 129.1, 138.0 (aromatic-C), 158.3 (C=N) [Data for 1-benzylpiperidin-4-one O-2-bromobenzyl oxime] | [1] |
| IR (KBr, cm⁻¹) | ~3200-3400 (O-H stretching), ~1650 (C=N stretching), ~1400-1450 (C-H bending), ~930-960 (N-O stretching) [Characteristic ranges for piperidin-4-one oximes] | [4] |
Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Piperidine Ring Conformation | Chair | [1] |
| Total Puckering Amplitude (Q_T) | 0.554 (2) Å | [1] |
| Dihedral Angle between Benzene Rings | 64.10 (7)° | [1] |
Theoretical and Computational Studies
Due to the limited availability of direct computational studies on this compound, this section outlines a representative computational workflow based on methodologies frequently applied to similar piperidin-4-one derivatives.[8][9][10] Density Functional Theory (DFT) is the most common approach for these types of analyses.
Computational Methodology
A typical computational study would involve the following steps:
Geometry Optimization
The first step in a computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p).[9][10] The optimized geometry provides key structural parameters.
Table of Predicted Geometrical Parameters (Representative):
| Parameter | Predicted Value (Å or °) |
| C=N Bond Length | ~1.28 - 1.30 Å |
| N-O Bond Length | ~1.39 - 1.41 Å |
| C-N-C Bond Angle (Piperidine) | ~110 - 112° |
| C=N-O Bond Angle | ~110 - 112° |
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[11] The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[12][13]
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger energy gap suggests higher stability and lower reactivity.[12]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.[12] This analysis helps to understand the stability arising from these electronic interactions.
Molecular Electrostatic Potential (MEP) Analysis
The MEP surface is a visual representation of the charge distribution around a molecule.[13] It is used to predict sites for electrophilic and nucleophilic attack.
References
- 1. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Benzylpiperidin-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Benzylpiperidin-4-one oxime, a valuable intermediate in medicinal chemistry and drug development. The procedure outlined is a standard oximation reaction of a ketone using hydroxylamine hydrochloride.
Introduction
This compound is a derivative of 1-benzyl-4-piperidone and serves as a precursor in the synthesis of various pharmacologically active compounds. The oxime functional group is a versatile moiety that can be further modified, making this compound a key building block in the development of novel therapeutics. The synthesis involves the reaction of 1-benzyl-4-piperidone with hydroxylamine hydrochloride in the presence of a base.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Experimental Protocol
This protocol describes a general method for the synthesis of this compound.
Materials and Reagents:
-
1-Benzyl-4-piperidone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol (absolute) or Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH paper or pH meter
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-benzyl-4-piperidone, hydroxylamine hydrochloride, and a base in a suitable solvent such as ethanol.
-
Reaction: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate. The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a pure crystalline solid.
Quantitative Data
The following table summarizes a representative set of experimental parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 1-Benzyl-4-piperidone | 1.0 eq |
| Hydroxylamine Hydrochloride | 1.2 - 1.5 eq |
| Base (e.g., K₂CO₃ or NaOH) | 1.5 - 2.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2 - 6 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl acetate |
| Purification Method | Recrystallization |
| Yield | |
| Expected Yield | 85 - 95% |
Visualizing the Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Synthesis of 1-Benzylpiperidin-4-one Oxime: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory preparation of 1-Benzylpiperidin-4-one oxime from its precursor, 1-Benzyl-4-piperidone. This application note includes a detailed experimental protocol, tabulated data for key reagents and products, and a visual representation of the experimental workflow.
Introduction
This compound is a valuable intermediate in organic synthesis, serving as a precursor for various pharmacologically active compounds. The oxime functional group can be further modified to introduce diverse functionalities, making it a versatile building block in medicinal chemistry and drug discovery. The synthesis described herein involves the reaction of a ketone, 1-Benzyl-4-piperidone, with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:

Caption: General reaction scheme for the formation of this compound.
Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step instructions for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | 10.0 g (52.8 mmol) | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5.51 g (79.3 mmol) | Acros Organics |
| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 10.8 g (132 mmol) | Fisher Scientific |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 150 mL | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | EMD Millipore |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Alfa Aesar |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
Procedure:
-
To a 500 mL round-bottom flask, add 1-Benzyl-4-piperidone (10.0 g, 52.8 mmol), hydroxylamine hydrochloride (5.51 g, 79.3 mmol), and anhydrous sodium acetate (10.8 g, 132 mmol).
-
Add 150 mL of anhydrous methanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.
Data Summary
The following table summarizes the key properties of the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Melting Point (°C) |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | 3612-20-2 | Yellow liquid | N/A |
| This compound | C₁₂H₁₆N₂O | 204.27 | 949-69-9 | White solid | 108-110 |
Characterization Data
The synthesized this compound was characterized by Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3100 (broad) | O-H stretch (oxime) |
| 3050-3000 | C-H stretch (aromatic) |
| 2950-2800 | C-H stretch (aliphatic) |
| 1650 | C=N stretch (oxime) |
| 1495, 1450 | C=C stretch (aromatic ring) |
| 950-930 | N-O stretch (oxime) |
¹H NMR Spectroscopy (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.5 (br s) | Singlet | 1H | -NOH |
| 7.25-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.55 | Singlet | 2H | Benzyl CH₂ (-CH₂-Ph) |
| 2.70-2.85 | Multiplet | 4H | Piperidine protons (-CH₂-N-CH₂-) |
| 2.40-2.60 | Multiplet | 4H | Piperidine protons (-CH₂-C=N- & -CH₂-C=N) |
¹³C NMR Spectroscopy (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 157.5 | C=N (oxime) |
| 138.0 | Quaternary aromatic carbon |
| 129.2 | Aromatic CH |
| 128.4 | Aromatic CH |
| 127.2 | Aromatic CH |
| 63.0 | Benzyl CH₂ (-CH₂-Ph) |
| 54.0 | Piperidine CH₂ (-CH₂-N-CH₂-) |
| 34.5 | Piperidine CH₂ adjacent to C=N |
| 28.5 | Piperidine CH₂ adjacent to C=N |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Conclusion
The protocol described provides a reliable and straightforward method for the laboratory-scale synthesis of this compound. The procedure yields a high-purity product suitable for further use in research and development. The provided characterization data will aid in the verification of the final product.
Application Notes and Protocols: Oximation of 1-Benzyl-4-piperidone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oximation of 1-benzyl-4-piperidone, a key reaction in the synthesis of various biologically active compounds and pharmaceutical intermediates.
Introduction
The oximation of ketones is a fundamental transformation in organic synthesis, converting a carbonyl group into an oxime. 1-Benzyl-4-piperidone is a versatile building block, and its corresponding oxime, 1-benzyl-4-piperidone oxime, serves as a crucial intermediate for the synthesis of various derivatives with potential therapeutic applications, including antimitotic agents. The reaction typically involves the condensation of the ketone with hydroxylamine, usually from its hydrochloride salt, in the presence of a base. The choice of reaction conditions, including the base, solvent, and temperature, can significantly influence the reaction efficiency and yield.
Reaction Principle
The oximation of 1-benzyl-4-piperidone proceeds via the nucleophilic addition of hydroxylamine to the carbonyl carbon of the piperidone ring, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base. When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine.
Chemical Equation:
Caption: General workflow for the synthesis of 1-benzyl-4-piperidone oxime.
Logical Relationship of Reactants and Products
The following diagram illustrates the logical relationship between the reactants, intermediates, and the final product in the oximation reaction.
Caption: Logical pathway of the oximation of 1-benzyl-4-piperidone.
Application Note: Purification of 1-Benzylpiperidin-4-one oxime by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzylpiperidin-4-one oxime is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1][2][3] The purity of this compound is critical for subsequent synthetic steps and for ensuring the desired pharmacological activity and safety profile of the final products. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a single-solvent recrystallization method with methanol, a procedure validated in synthetic literature.[2]
Principle of Recrystallization
Recrystallization is based on the principle of differential solubility. A suitable solvent is one that dissolves the target compound and its impurities to different extents at varying temperatures. For this compound, methanol has been identified as an effective solvent.[2] The crude solid is dissolved in a minimum amount of hot methanol to create a saturated solution. As the solution cools slowly, the solubility of the oxime decreases, leading to the formation of pure crystals. The impurities, which are either more soluble or present in smaller quantities, remain dissolved in the solvent (mother liquor).
Experimental Protocol
This protocol details the single-solvent recrystallization of this compound from methanol.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade or higher)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnel
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection: Methanol is the recommended solvent for this procedure.[2]
-
Dissolution of Crude Product:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
Add a small volume of methanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to form a clear, saturated solution. Avoid adding excessive solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities (e.g., dust, solid reagents) are visible in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the pre-heated filtration setup into the clean flask. This step prevents premature crystallization of the product on the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Disturbing the flask should be avoided during this period.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 30-60 minutes to maximize the precipitation of the product.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold methanol.
-
Isolate the crystals by vacuum filtration. Swirl the flask to transfer the crystalline slurry into the funnel.
-
Rinse the flask with a small amount of the cold mother liquor to transfer any remaining crystals.
-
-
Washing the Crystals:
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold methanol. This step removes any residual mother liquor and soluble impurities from the crystal surfaces. Use a very small volume to avoid re-dissolving the product.
-
-
Drying the Crystals:
-
Leave the crystals in the Buchner funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.
-
Data Presentation
The following table should be used to record quantitative data from the recrystallization process. The values provided are illustrative examples.
| Parameter | Crude Product | Purified Product | Notes |
| Appearance | Off-white to yellowish solid | White crystalline solid | Visual inspection for color and form. |
| Mass (g) | 5.00 | 4.25 | --- |
| Yield (%) | --- | 85.0 | Calculated as (Mass of Purified / Mass of Crude) * 100. |
| Melting Point (°C) | 118-121 | 123-124 | A narrower and sharper melting range indicates higher purity. |
| Purity by HPLC (%) | 94.5 | 99.8 | Purity analysis can be performed using reverse-phase HPLC.[4] |
Workflow and Visualization
The logical flow of the recrystallization protocol is depicted in the diagram below.
Caption: Workflow for the purification of this compound.
Characterization of Purified Product
The purity of the recrystallized this compound should be confirmed using standard analytical techniques:
-
Melting Point Analysis: A sharp and narrow melting point range is indicative of high purity.
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR and IR spectroscopy can be used to confirm the chemical structure and identify any residual impurities.[2][5]
-
Chromatography (TLC, HPLC): Thin-layer chromatography can be used for a quick purity check, while High-Performance Liquid Chromatography (HPLC) provides quantitative purity data.[4][5]
References
- 1. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 4. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]
- 5. ijprajournal.com [ijprajournal.com]
Application Note: Purification of 1-Benzylpiperidin-4-one Oxime via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-benzylpiperidin-4-one oxime from a crude reaction mixture using silica gel column chromatography. The primary impurity addressed is the unreacted starting material, 1-benzylpiperidin-4-one. This method employs a standard stationary phase and a readily available eluent system to achieve high purity of the desired oxime, a valuable intermediate in medicinal chemistry and organic synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active compounds. The oxime functional group is a versatile precursor for further chemical transformations. Synthesis of this compound typically involves the reaction of 1-benzylpiperidin-4-one with hydroxylamine hydrochloride. A common challenge in this synthesis is the removal of unreacted 1-benzylpiperidin-4-one from the final product. Column chromatography is an effective method for this purification. This document outlines a robust protocol for this separation, including recommended materials, step-by-step instructions, and expected outcomes.
Materials and Methods
Materials
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Ethyl Acetate (ACS Grade)
-
n-Hexane (ACS Grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Experimental Protocol: Column Chromatography
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing an eluent of 15% ethyl acetate in hexane.
-
Visualize the plate under a UV lamp and/or by staining with potassium permanganate to determine the retention factors (Rf) of the product and impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the eluent (15% ethyl acetate in hexane).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by running the eluent through it until the silica bed is stable and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with 15% ethyl acetate in hexane.
-
Collect fractions of the eluent in separate tubes as they drip from the column.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Product Isolation:
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following tables summarize the expected chromatographic parameters and outcomes for the purification of this compound.
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Rf Value (15% EtOAc/Hexane) |
| 1-Benzylpiperidin-4-one | ![]() | 189.25 | ~0.5 |
| This compound | ![]() | 204.27 | ~0.3 |
| Chromatography Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | 15% (v/v) Ethyl Acetate in Hexane |
| Loading Capacity | 1-5% of silica gel weight |
| Expected Yield | >85% |
| Expected Purity | >98% |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The described column chromatography method provides an efficient and reliable means of purifying this compound from its primary synthetic impurity, the unreacted starting ketone. Adherence to this protocol should enable researchers to obtain a high-purity product suitable for subsequent applications in drug discovery and development. The use of TLC for monitoring the separation is critical for achieving optimal results.
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 1-Benzylpiperidin-4-one Oxime
Abstract
This application note describes a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 1-Benzylpiperidin-4-one oxime. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water, providing good resolution and peak shape. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quantification are critical for ensuring the quality and safety of the final drug products. The oxime functional group is an important pharmacophore, and its derivatives have shown a wide range of biological activities.[1] A reliable and robust analytical method is therefore essential for the quantitative determination of this compound in bulk drug and intermediate stages. This application note details the development and validation of an RP-HPLC method for this purpose.
Experimental
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used for this analysis. Data acquisition and processing were performed using a suitable chromatography data station.
Chemicals and Reagents
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (AR Grade)
Chromatographic Conditions
A reverse-phase HPLC method was developed for the analysis of this compound.[2] The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40 v/v), pH adjusted to 3.0 with Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
Sample Solution Preparation
Accurately weigh and dissolve a quantity of the sample equivalent to 10 mg of this compound in the mobile phase in a 100 mL volumetric flask to obtain a solution of 100 µg/mL.
Method Validation
The developed HPLC method was validated according to ICH guidelines for parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5][6]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was evaluated.[3][6] This was demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram and by comparing the chromatograms of the standard and sample solutions.
-
Linearity: The linearity of the method was established by analyzing a series of dilutions of the standard solution over a concentration range of 20-120 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo mixture. This was performed at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Precision: The precision of the method was evaluated by repeatability (intra-day) and intermediate precision (inter-day). Repeatability was assessed by six replicate injections of the standard solution at 100% of the test concentration.[4][5] Intermediate precision was determined by performing the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.5 minutes. The peak was symmetrical, with a tailing factor of less than 1.5.
Validation Summary
The validation results are summarized in the table below.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 20 - 120 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
Workflow Diagram
Caption: Workflow for HPLC Analytical Method Development and Validation.
Conclusion
A simple, rapid, and reliable RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method is accurate, precise, and linear over the specified range. The developed method is suitable for routine quality control analysis of this compound in bulk drug and intermediate manufacturing processes.
References
- 1. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 1-Benzyl-4-piperidone oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. aaps.ca [aaps.ca]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Application Note: Spectroscopic Characterization of 1-Benzylpiperidin-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the spectroscopic interpretation of 1-Benzylpiperidin-4-one oxime, a heterocyclic compound of interest in medicinal chemistry. The structural elucidation is accomplished through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed protocols for the synthesis of the title compound and the acquisition of spectral data are provided. This document serves as a comprehensive guide for the characterization of piperidin-4-one oxime derivatives, which are valuable scaffolds in drug discovery.
Introduction
This compound is a derivative of piperidine, a core heterocyclic motif found in numerous pharmaceuticals. The introduction of an oxime functional group at the 4-position of the piperidine ring offers a versatile handle for further chemical modifications and can significantly influence the biological activity of the parent molecule. Accurate structural confirmation and purity assessment are critical in the development of novel therapeutics. This note provides a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectral data for this compound, establishing a reference for its unambiguous identification.
Spectroscopic Data
The following tables summarize the key spectral data obtained for this compound.
¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.5 - 10.5 | br s | 1H | N-OH |
| 7.25 - 7.40 | m | 5H | Ar-H |
| 3.58 | s | 2H | N-CH₂-Ph |
| 2.75 | t, J=6.0 Hz | 2H | H-2eq, H-6eq |
| 2.60 | t, J=6.0 Hz | 2H | H-2ax, H-6ax |
| 2.45 | t, J=6.0 Hz | 2H | H-3eq, H-5eq |
| 2.30 | t, J=6.0 Hz | 2H | H-3ax, H-5ax |
¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C=N |
| 137.8 | Ar-C (quaternary) |
| 129.1 | Ar-CH |
| 128.4 | Ar-CH |
| 127.3 | Ar-CH |
| 62.8 | N-CH₂-Ph |
| 53.5 | C-2, C-6 |
| 31.5 | C-3, C-5 |
IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3300 | Broad | O-H stretch (oxime) |
| 3030 | Medium | Ar C-H stretch |
| 2920, 2850 | Medium | Aliphatic C-H stretch |
| 1665 | Medium | C=N stretch (oxime)[1][2] |
| 1495, 1450 | Medium | Ar C=C stretch |
| 945 | Strong | N-O stretch (oxime)[1][2] |
| 740, 700 | Strong | Ar C-H bend (monosubstituted) |
Experimental Protocols
Synthesis of this compound
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol
-
Deionized water
Procedure:
-
A solution of 1-benzyl-4-piperidone in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, an aqueous solution of hydroxylamine hydrochloride and sodium acetate is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated in vacuo to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.
IR Spectroscopy
The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.
Workflow and Structural Representation
The following diagrams illustrate the synthesis workflow and the structure of this compound with key atom numbering for spectral assignment.
Caption: Synthesis and Characterization Workflow.
Caption: Structure of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The presented data and protocols are foundational for the quality control and further development of this and related compounds in the field of medicinal chemistry. The characteristic spectral signatures detailed herein will aid researchers in the rapid identification and confirmation of this important molecular scaffold.
References
Synthesis and Medicinal Chemistry Applications of 1-Benzylpiperidin-4-one Oxime Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylpiperidin-4-one and its oxime derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest as intermediates in the synthesis of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of various 1-benzylpiperidin-4-one oxime derivatives and summarizes their potential applications in medicinal chemistry, with a focus on their anticancer, antimicrobial, and neuroprotective properties.
Introduction
The piperidine nucleus is a prevalent structural motif in many natural products and synthetic pharmaceuticals.[2] Specifically, the 1-benzylpiperidin-4-one scaffold has been identified as a key pharmacophore in the development of drugs targeting a range of diseases.[1] The introduction of an oxime functionality at the 4-position further enhances the therapeutic potential of this scaffold, offering a versatile handle for synthetic modification and contributing to the molecule's biological activity.[3] Oxime derivatives of piperidones have been reported to possess cytotoxic, antimicrobial, and steroid-5-reductase inhibitory activities.[3] This document aims to provide researchers with a comprehensive resource for the synthesis and evaluation of this compound derivatives.
Synthetic Protocols
The synthesis of this compound derivatives typically involves a two-step process: the synthesis of the 1-benzylpiperidin-4-one precursor, followed by oximation and subsequent derivatization of the oxime group.
Synthesis of 1-Benzylpiperidin-4-one
Several methods exist for the preparation of 1-benzylpiperidin-4-one.[1] A common and efficient one-pot reaction is described below.[1]
Protocol 2.1: One-Pot Synthesis of 1-Benzylpiperidin-4-one
-
Materials: Benzylamine, acrylate (e.g., methyl acrylate), organic solvent (e.g., toluene), hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a reactor, combine benzylamine and an organic solvent.
-
Add an appropriate amount of acrylate (molar ratio of acrylate to benzylamine between 2.6 and 5).
-
Stir the mixture for 1 hour at room temperature.
-
Heat the mixture to 50-60°C and maintain this temperature for 9-24 hours.[1]
-
After the reaction, recover the unreacted acrylate and solvent via distillation.
-
To the residue, add a 20% hydrochloric acid solution and reflux for 5 hours.
-
Cool the reaction mixture and neutralize to a pH of 8-9 with a 35% sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 1-benzylpiperidin-4-one.
-
Synthesis of this compound
The ketone is then converted to the corresponding oxime.
Protocol 2.2: General Oximation of 1-Benzylpiperidin-4-one
-
Materials: 1-Benzylpiperidin-4-one, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
Dissolve 1-benzylpiperidin-4-one in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound.
-
Synthesis of this compound Derivatives
The oxime can be further derivatized, for example, by O-alkylation.
Protocol 2.3: Synthesis of 1-Benzylpiperidin-4-one O-(2-bromobenzyl) oxime [3]
-
Materials: this compound, sodium hydroxide, dry acetone, 2-bromobenzyl bromide, ethyl acetate, hexane, acetic acid, anhydrous sodium sulfate.
-
Procedure:
-
In a two-necked round-bottom flask, reflux a mixture of this compound (1 mmol) and NaOH (2 mmol) in dry acetone (1.5 ml) for 30 minutes.[3]
-
Add 2-bromobenzyl bromide (1.1 mmol) to the mixture and stir for 3 hours.[3]
-
Neutralize the reaction mixture with acetic acid.[3]
-
Extract the product with ethyl acetate and dry the combined organic layers with anhydrous Na2SO4.[3]
-
Evaporate the solvent under low pressure.[3]
-
Purify the crude mixture by flash column chromatography using 15% (v/v) ethyl acetate/hexane as the eluent to yield the final product.[3]
-
Applications in Medicinal Chemistry
Anticancer Activity
Several this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives against HeLa Cells
| Compound | Substituent on Benzyl Ring | Substituents on Piperidine Ring | IC50 (µM) | Reference |
| 3c | None | 2,6-bis(4-isopropylphenyl)-3-methyl | 13.88 | [4] |
| Derivative A | 4-Chloro | 2,6-diphenyl | > 20 | [4] |
| Derivative B | 4-Methoxy | 2,6-diphenyl | > 20 | [4] |
Note: The specific structures for "Derivative A" and "Derivative B" were not fully detailed in the source material beyond the substituent information provided.
The antimitotic activity of N-benzyl piperidin-4-one oxime has also been investigated, showing potential as an anticancer agent.[5][6][7][8]
Antimicrobial Activity
Derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Piperidin-4-one Oxime Derivatives (Zone of Inhibition in mm)
| Bacterial Strain | Zone of Inhibition (mm) at 100 µg/ml | Reference |
| Escherichia coli | 26.9 ± 0.03 | [9] |
| Streptococcus pyogenes | 26.2 (concentration not specified) | [9] |
| Staphylococcus aureus | 24.5 ± 0.04 | [9] |
| Pseudomonas aeruginosa | 23.5 ± 0.03 | [9] |
| Enterococcus faecalis | 21.4 ± 0.07 | [9] |
| Bacillus subtilis | 25.9 ± 0.05 | [9] |
| Klebsiella sp. | 25.1 ± 0.01 | [9] |
Note: The specific derivative tested was 2,6-diphenyl-1-(2-(thiophen-2-yl)acetyl)piperidin-4-one oxime.
Neuroprotective Activity in Alzheimer's Disease
N-Benzyl piperidine derivatives have been investigated as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in the treatment of Alzheimer's disease.
Table 3: Dual HDAC and AChE Inhibitory Activity of N-Benzyl Piperidine Derivatives
| Compound | HDAC IC50 (µM) | AChE IC50 (µM) | Reference |
| d5 | 0.17 | 6.89 | [7] |
| d10 | 0.45 | 3.22 | [7] |
Note: The core structure of these derivatives is N-benzyl piperidine, but they are not explicitly oximes. This data is included to highlight the potential of the broader N-benzyl piperidine scaffold in neurodegenerative disease research.
Signaling Pathways and Experimental Workflows
Synthetic Workflow
The general synthetic scheme for producing this compound derivatives is outlined below.
Caption: General synthetic workflow for this compound derivatives.
Signaling Pathway in Alzheimer's Disease: Dual HDAC and AChE Inhibition
The neuroprotective effects of certain N-benzyl piperidine derivatives in the context of Alzheimer's disease can be attributed to their dual inhibition of HDAC and AChE.
Caption: Dual inhibition of AChE and HDAC in Alzheimer's disease.
Cholinergic Signaling Pathway and AChE Inhibition
Acetylcholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of acetylcholinesterase inhibition in cholinergic signaling.
Conclusion
This compound derivatives are a promising class of compounds with diverse applications in medicinal chemistry. The synthetic protocols provided herein offer a foundation for the preparation of a variety of analogues. The demonstrated anticancer, antimicrobial, and neuroprotective potential of these derivatives warrants further investigation and development. The ability to modulate key biological targets such as HDAC and AChE highlights the therapeutic promise of this chemical scaffold. Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity for various therapeutic targets.
References
- 1. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 4. metrotechinstitute.org [metrotechinstitute.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 9. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Benzylpiperidin-4-one Oxime as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-benzylpiperidin-4-one oxime as a key intermediate in the synthesis of various biologically active compounds. Detailed protocols for its derivatization and transformation into valuable scaffolds for drug discovery are presented, supported by quantitative data and workflow visualizations.
Introduction
This compound is a versatile building block in medicinal chemistry, derived from 1-benzyl-4-piperidone. The oxime functionality serves as a linchpin for a variety of chemical transformations, enabling access to a diverse range of molecular architectures. Its derivatives have shown significant potential in the development of antimicrobial, anticancer, and neurokinin-1 (NK1) receptor antagonist agents. The piperidine core is a prevalent motif in many FDA-approved drugs, making this intermediate particularly relevant for pharmaceutical research and development. The oxime group can be readily transformed into other important functional groups such as amines and amides (via lactam formation), further expanding its synthetic utility.[1]
Synthetic Applications and Protocols
Synthesis of this compound Derivatives
The oxime functional group can be readily alkylated to produce a variety of O-substituted oxime ethers, which have demonstrated a broad spectrum of biological activities, including cytotoxic and antimicrobial effects.[1]
Protocol 1: Synthesis of 1-Benzylpiperidin-4-one O-(2-bromobenzyl) Oxime
This protocol details the synthesis of an O-alkylated derivative of this compound.
Experimental Workflow:
Caption: Synthesis of an O-alkylated oxime ether.
Methodology:
-
In a two-necked round-bottom flask, a mixture of this compound (204 mg, 1 mmol) and NaOH (80 mg, 2 mmol) in dry acetone (1.5 ml) is refluxed for 30 minutes.
-
2-Bromobenzyl bromide (275 mg, 1.1 mmol) is then added, and the mixture is stirred for an additional 3 hours.
-
The reaction mixture is neutralized with acetic acid.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried with anhydrous Na2SO4.
-
The solvent is evaporated under low pressure.
-
The crude mixture is purified by flash column chromatography using 15% (v/v) ethyl acetate/hexane to yield the final product.[1]
Quantitative Data:
| Compound | Yield | Melting Point (K) |
| 1-Benzylpiperidin-4-one O-(2-bromobenzyl) oxime | 67% | 340.5 - 342.0 |
Spectroscopic Data: [1]
| Compound | 1H NMR (300 MHz, CDCl3) δ (ppm) | 13C NMR (75 MHz, CDCl3) δ (ppm) | MS (EI) m/z |
| 1-Benzylpiperidin-4-one O-(2-bromobenzyl) oxime | 7.56 (dd, 1H), 7.43–7.27 (m, 7H), 7.17 (td, 1H), 5.16 (s, 2H), 3.58 (s, 2H), 2.73 (t, 2H), 2.59 (t, 2H), 2.56 (t, 2H), 2.39 (t, 2H) | 158.3, 138.0, 137.5, 132.5, 129.2, 129.1, 128.9, 128.3, 127.2, 122.7, 74.5, 62.5, 53.5, 52.4, 31.4, 25.5 | 372.1, 374.1 |
Reduction to 4-Amino-1-benzylpiperidine
The reduction of the oxime to the corresponding primary amine provides a key intermediate for the synthesis of various pharmaceuticals, including analgesics and antidepressants.
Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LiAlH4)
This protocol outlines a common method for the reduction of oximes to primary amines.
Experimental Workflow:
Caption: Reduction of the oxime to the primary amine.
Methodology:
-
A suspension of Lithium Aluminum Hydride (LiAlH4) (1.2 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere and cooled to 0°C.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LiAlH4 suspension.
-
The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
After cooling to 0°C, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.
-
The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 4-amino-1-benzylpiperidine.[2]
Beckmann Rearrangement to a Lactam
The Beckmann rearrangement of the cyclic oxime provides access to a δ-lactam, a valuable scaffold in medicinal chemistry.
Protocol 3: Beckmann Rearrangement of this compound
This protocol describes the acid-catalyzed rearrangement of the oxime to the corresponding lactam.
Experimental Workflow:
References
Application of 1-Benzylpiperidin-4-one Oxime in the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylpiperidin-4-one oxime is a versatile synthetic intermediate derived from 1-benzyl-4-piperidone. The presence of the oxime functional group (-C=N-OH) imparts unique reactivity, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The piperidine moiety is a prevalent scaffold in numerous biologically active molecules and approved drugs, rendering its derivatives, including those synthesized from this compound, of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic systems, including O-alkylated oxime ethers, lactams via Beckmann rearrangement, and potentially as a precursor for other heterocycles like pyrazoles and isoxazoles.
O-Alkylation: Synthesis of 1-Benzylpiperidin-4-one O-(2-bromobenzyl) oxime
The oxime hydroxyl group can be readily alkylated to furnish oxime ethers, which are themselves of interest for their potential biological activities.[1]
Application Note:
O-alkylation of this compound provides a straightforward method to introduce further structural diversity. The resulting oxime ethers can be explored for various biological targets. The following protocol describes the synthesis of an O-benzylated derivative.
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Dry acetone
-
2-Bromobenzyl bromide
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure: [1]
-
In a two-necked round-bottom flask, a mixture of this compound (204 mg, 1 mmol) and NaOH (80 mg, 2 mmol) in dry acetone (1.5 ml) is refluxed for 30 minutes.
-
2-Bromobenzyl bromide (275 mg, 1.1 mmol) is then added to the reaction mixture.
-
The mixture is subsequently stirred for 3 hours.
-
After the reaction is complete, the mixture is neutralized with acetic acid.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and then evaporated under low pressure to dryness.
-
The crude mixture is purified by flash column chromatography using 15% (v/v) EtOAc/hexane as the eluent.
Quantitative Data:
| Product | Starting Material (mmol) | Yield (%) | Physical Appearance |
| 1-Benzylpiperidin-4-one O-(2-bromobenzyl) oxime | 1 | 67 | Pale yellow solid |
Table 1: Summary of quantitative data for the O-alkylation of this compound.[1]
Beckmann Rearrangement: Synthesis of 1-Benzyl-1,3,4,5,6,7-hexahydro-1,3-diazepin-4-one (Lactam)
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. For cyclic oximes, this rearrangement leads to a ring-expanded lactam. This transformation is of great industrial importance, for instance, in the production of Nylon-6.[2][3]
Application Note:
The Beckmann rearrangement of this compound provides access to the corresponding seven-membered lactam, 1-benzyl-azepan-4-one. This lactam can serve as a valuable building block for the synthesis of more complex nitrogen-containing heterocyclic structures. Various acidic catalysts can be employed for this rearrangement, including sulfuric acid, polyphosphoric acid (PPA), and Lewis acids.[2][4]
General Experimental Protocol (Hypothetical, based on common Beckmann rearrangement procedures):
Reaction Scheme:
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., concentrated H₂SO₄)
-
Ice water
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
This compound is added portion-wise to pre-heated polyphosphoric acid under vigorous stirring.
-
The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for a designated time, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Note: A specific experimental protocol with yields for the Beckmann rearrangement of this compound was not found in the searched literature. The above protocol is a general representation based on established methods for similar substrates.
Synthesis of Fused Heterocycles: Pyrazoles and Isoxazoles
While direct conversion of this compound to other heterocyclic systems like pyrazoles and isoxazoles is less commonly reported, the parent ketone, 1-benzyl-4-piperidone, is a versatile starting material for such syntheses. The oxime can be readily hydrolyzed back to the ketone if needed.
Application Note:
1-Benzyl-4-piperidone can undergo condensation reactions with hydrazine derivatives to yield piperidine-fused pyrazoles, or with hydroxylamine to form isoxazoles.[5][6] These fused heterocyclic systems are of interest in medicinal chemistry due to their diverse biological activities.
General Synthetic Pathway for Fused Pyrazoles (from the corresponding ketone):
Workflow Diagram:
Caption: General workflow for the synthesis of piperidine-fused pyrazoles.
General Experimental Protocol for Pyrazole Synthesis (from 1-Benzyl-4-piperidone):
Reaction Scheme:
Materials:
-
1-Benzyl-4-piperidone
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or another suitable solvent
-
Glacial acetic acid (catalytic amount)
Procedure: [5]
-
A solution of 1-benzyl-4-piperidone and hydrazine hydrate in ethanol is prepared.
-
A catalytic amount of glacial acetic acid is added.
-
The reaction mixture is refluxed for a specified period, with monitoring by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the desired piperidine-fused pyrazole.
General Synthetic Pathway for Fused Isoxazoles (from the corresponding ketone):
Workflow Diagram:
1-Benzyl-4-piperidone + Hydroxylamine hydrochloride -> Piperidine-fused Isoxazole
References
Application Notes and Protocols: Scale-up Synthesis of 1-Benzylpiperidin-4-one Oxime for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis, purification, and characterization of 1-Benzylpiperidin-4-one oxime, a versatile intermediate with potential applications in drug discovery and development. The protocols detailed herein are designed to be scalable for the production of material suitable for preclinical evaluation. This application note also outlines a general workflow for the preclinical assessment of piperidone-based compounds, offering guidance to researchers in the fields of medicinal chemistry and pharmacology.
Introduction
This compound is a heterocyclic compound belonging to the piperidine class, which is a prevalent scaffold in numerous FDA-approved drugs. The oxime functional group imparts unique chemical properties and has been identified as a pharmacophore in various biologically active molecules, exhibiting antimicrobial, and antimitotic activities.[1][2] The reliable, large-scale synthesis of this compound with high purity is crucial for its advancement into preclinical studies to evaluate its therapeutic potential. These preclinical investigations are essential to assess the safety and efficacy of a drug candidate before it can be considered for human trials.
This application note details a robust two-step synthetic route, starting from the scalable production of 1-Benzyl-4-piperidone, followed by its oximation to yield the target compound. Furthermore, a general framework for the preclinical evaluation of such compounds is presented.
Synthesis of this compound
The synthesis is a two-step process:
-
Step 1: Synthesis of 1-Benzyl-4-piperidone
-
Step 2: Oximation of 1-Benzyl-4-piperidone
Step 1: Scale-up Synthesis of 1-Benzyl-4-piperidone
A one-pot method for the synthesis of 1-Benzyl-4-piperidone has been developed for large-scale production, demonstrating high yields and purity.[3]
Reaction Scheme:
1-Benzyl-4-piperidone + Hydroxylamine hydrochloride -> this compound
Caption: Workflow for the two-step synthesis of this compound.
Preclinical Evaluation Workflow
Caption: Logical workflow for the preclinical evaluation of a drug candidate.
References
Application Note: Protocol for Assessing the Antimitotic Activity of 1-Benzylpiperidin-4-one Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antimitotic agents, which disrupt the process of cell division (mitosis), are a cornerstone of cancer chemotherapy. Many of these agents, such as taxanes and vinca alkaloids, function by interfering with the dynamics of microtubules, which are essential components of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and subsequent apoptotic cell death in cancer cells.
1-Benzylpiperidin-4-one and its derivatives have been investigated for a range of biological activities, including anticancer properties.[1][2][3][4] Specifically, various N-benzylpiperidin-4-one oximes have demonstrated cytotoxic effects against human cancer cell lines.[5] One study identified the antimitotic potential of N-Benzylpiperidin-4-one oxime using the Allium cepa root meristematic cell assay, suggesting its promise as an anticancer agent.[6][7] This document provides a detailed set of protocols to comprehensively evaluate the antimitotic activity of 1-Benzylpiperidin-4-one oxime (referred to as "Test Compound") in a cancer cell line-based model, moving from broad cytotoxicity screening to specific mechanistic assays.
Materials and Reagents
-
Cell Lines: Human cervical cancer (HeLa) or human breast adenocarcinoma (MCF-7) cells.
-
Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.
-
Cell Culture: DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.
-
Cell Cycle Analysis: 70% ethanol, Propidium Iodide (PI) staining solution (containing RNase A).
-
Tubulin Polymerization Assay: Tubulin polymerization assay kit (e.g., Cytoskeleton, Inc. Cat# BK011P or similar).[8] Kit should include purified tubulin, GTP, and general tubulin buffer.
-
Apoptosis Assay: Annexin V-FITC/PI Apoptosis Detection Kit.
-
Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), 96-well and 6-well culture plates, microplate reader, flow cytometer, centrifuge, inverted microscope.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of the Test Compound to establish its half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed HeLa or MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Test Compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in each well with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO, final concentration <0.5%) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the Test Compound induces cell cycle arrest, particularly at the G2/M phase, which is a hallmark of antimitotic agents.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with the Test Compound at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 hours.
-
Cell Harvesting: Harvest cells (including floating and attached cells) by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix by resuspending in 1 mL of ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software (e.g., FlowJo, FCS Express).
Protocol 3: In Vitro Tubulin Polymerization Assay
This is a direct, cell-free assay to determine if the Test Compound inhibits the formation of microtubules from purified tubulin.[9][10]
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions.[11][12] This typically involves reconstituting lyophilized tubulin (>99% pure) in buffer on ice. Prepare a 10X stock of the Test Compound and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor) in General Tubulin Buffer.
-
Assay Setup: Pre-warm a 96-well half-area plate and a spectrophotometer to 37°C.[11]
-
Reaction Initiation: On ice, add 5 µL of the 10X Test Compound, controls, or vehicle (DMSO) to the appropriate wells. To initiate polymerization, add 45 µL of the tubulin reaction mixture to each well.[8]
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.[9][10]
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the Test Compound-treated samples to the controls. Calculate the Vmax (maximum rate of polymerization) and the final polymer mass to quantify the inhibitory effect.
Protocol 4: Apoptosis Assessment (Annexin V/PI Staining)
This assay determines if the mitotic arrest induced by the Test Compound leads to programmed cell death.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Test Compound (e.g., 1x IC50 and 2x IC50) for 48 hours.
-
Cell Harvesting: Collect all cells, including those in the supernatant.
-
Staining: Wash cells with PBS and resuspend in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Exposure |
|---|---|
| HeLa | [Insert experimental value] |
| MCF-7 | [Insert experimental value] |
| Normal (e.g., HEK293) | [Insert experimental value] |
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24h)
| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Vehicle Control (DMSO) | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| 0.5x IC50 | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| 1x IC50 | [Value ± SD] | [Value ± SD] | [Value ± SD] |
| 2x IC50 | [Value ± SD] | [Value ± SD] | [Value ± SD] |
Table 3: Effect of this compound on In Vitro Tubulin Polymerization
| Treatment | Vmax (mOD/min) | % Inhibition of Polymerization |
|---|---|---|
| Vehicle Control (DMSO) | [Value ± SD] | 0% |
| Test Compound (10 µM) | [Value ± SD] | [Calculate %] |
| Test Compound (50 µM) | [Value ± SD] | [Calculate %] |
| Nocodazole (Positive Control) | [Value ± SD] | [Calculate %] |
Visualization of Workflows and Pathways
Caption: Figure 1. Experimental Workflow for Antimitotic Assessment.
Caption: Figure 2. Proposed Antimitotic Signaling Pathway.
References
- 1. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. abscience.com.tw [abscience.com.tw]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1-Benzylpiperidin-4-one Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 1-Benzylpiperidin-4-one oxime and its derivatives. The provided protocols are foundational for determining the compound's potential as a therapeutic agent or for understanding its toxicological profile.
Introduction
This compound belongs to the piperidine class of compounds, a scaffold prevalent in many pharmaceuticals.[1] Derivatives of N-benzylpiperidin-4-one oxime have demonstrated cytotoxic effects against human cancer cell lines, indicating their potential for further investigation in oncology research.[2] For instance, a series of synthesized N-benzylpiperidin-4-one oximes showed potent in vitro cytotoxicity against human cervical carcinoma (HeLa) cells, with some compounds exhibiting IC50 values below 17 μM.[2] Specifically, 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime was identified as a highly potent derivative with an IC50 of 13.88 μM against HeLa cells.[2] Furthermore, N-Benzyl piperidin 4-one oxime has been noted for its antimitotic activity in Allium cepa root meristematic cells, suggesting a potential mechanism of action related to cell division.[3][4]
The following protocols describe established cell-based assays to quantify the cytotoxicity of this compound, providing a framework for generating reproducible and reliable data.
Data Presentation
Table 1: In Vitro Cytotoxicity of N-Benzylpiperidin-4-one Oxime Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa | Not Specified | 13.88 | [2] |
| Various N-benzylpiperidin-4-one oximes | HeLa | Not Specified | < 17 (for 5 potent compounds) | [2] |
Experimental Protocols
A crucial first step in evaluating the cytotoxic potential of a compound is to determine its effect on cell viability and proliferation. The following are standard in vitro assays to measure cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability based on the metabolic activity of the cells.[5]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[5]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, HFF)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to various concentrations in the complete cell culture medium. Treat the cells with this series of concentrations and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density by measuring the cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Materials:
-
Human cancer cell lines and a non-cancerous cell line
-
This compound
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2).
-
Cell Fixation: After treatment, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1]
-
Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA.[1]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound SRB.[1]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm in a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.
Materials:
-
Human cancer cell lines and a non-cancerous cell line
-
This compound
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (Steps 1 and 2). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Visualizations
Caption: Experimental workflow for cytotoxicity assessment.
Caption: A potential signaling pathway for cytotoxicity.
References
Troubleshooting & Optimization
Common side products in 1-Benzylpiperidin-4-one oxime synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzylpiperidin-4-one oxime.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Confirm the quality and reactivity of the hydroxylamine hydrochloride. |
| Incorrect pH of the reaction mixture. | - The reaction requires a slightly acidic to neutral pH. If using hydroxylamine hydrochloride, a mild base like sodium acetate should be used to neutralize the HCl formed. | |
| Presence of Unreacted Starting Material | Insufficient hydroxylamine hydrochloride. | - Use a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride to drive the reaction to completion. |
| Short reaction time. | - Monitor the reaction by TLC until the starting material spot is no longer visible. | |
| Formation of a Lactam Side Product (Beckmann Rearrangement) | Reaction conditions are too acidic. | - Avoid strong acids. If using hydroxylamine hydrochloride, ensure a sufficient amount of a mild base (e.g., sodium acetate) is present to buffer the reaction mixture. - Maintain a neutral or slightly basic pH during workup. |
| Product Hydrolyzes Back to Ketone | Acidic conditions during workup or storage. | - Neutralize the reaction mixture before extraction. - Wash the organic extracts with a dilute sodium bicarbonate solution. - Store the purified oxime in a neutral, dry environment. |
| Difficulty in Purifying the Product | Inefficient separation of the oxime from the starting ketone. | - Utilize flash column chromatography with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. - Perform recrystallization from a suitable solvent system. A mixture of ethanol and water or methanol and water can be effective, as the oxime is expected to be less soluble in the cold solvent mixture than the ketone. |
| Co-elution of the oxime and lactam byproduct. | - If the lactam is present, careful optimization of the column chromatography solvent system is required. A less polar solvent system may allow for the separation of the more polar lactam from the oxime. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are:
-
Unreacted 1-Benzylpiperidin-4-one: This is the primary impurity if the reaction does not proceed to completion.
-
1-Benzyl-1,3-diazepan-4-one: This lactam can be formed via a Beckmann rearrangement of the oxime, especially under acidic conditions.
-
Hydrolysis Product: The oxime can hydrolyze back to 1-Benzylpiperidin-4-one in the presence of acid and water.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A recommended solvent system is a 1:1 mixture of ethyl acetate and hexane. The starting material, 1-Benzylpiperidin-4-one, is less polar and will have a higher Rf value than the more polar oxime product. The spots can be visualized under a UV lamp or by using a potassium permanganate (KMnO₄) or iodine stain.
Q3: What is the best method to purify the crude product?
A3: A combination of techniques is often most effective:
-
Aqueous Workup: After the reaction is complete, quenching with a saturated aqueous solution of sodium bicarbonate can help neutralize any excess acid and remove some water-soluble impurities.
-
Recrystallization: Recrystallization from methanol or a mixture of ethanol and water is a common and effective method for purifying the oxime. The oxime is typically less soluble in cold alcohol-water mixtures than the starting ketone.
-
Flash Column Chromatography: For high purity, flash column chromatography on silica gel is recommended. A gradient elution from hexane to ethyl acetate can effectively separate the oxime from the less polar starting material and other non-polar impurities.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using several analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the oxime and the absence of peaks corresponding to the starting ketone.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final product. A reverse-phase method with a mobile phase of acetonitrile and water with a small amount of formic or phosphoric acid is a good starting point.[1]
Q5: My purified oxime seems to be converting back to the ketone over time. How can I prevent this?
A5: Oxime hydrolysis is typically acid-catalyzed. To prevent this, ensure that your purified product is free of any acidic residues from the synthesis or purification steps. Storing the compound in a tightly sealed container, in a cool, dry, and dark place will also help to maintain its stability.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 1-Benzylpiperidin-4-one (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (1:1 ethyl acetate/hexane).
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot methanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., 20% ethyl acetate in hexane).
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 50% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Visualizations
Caption: Synthesis of this compound and potential side reactions.
Caption: General workflow for the purification of this compound.
References
Optimizing reaction parameters for 1-Benzylpiperidin-4-one oxime synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 1-Benzylpiperidin-4-one oxime. It includes detailed troubleshooting, frequently asked questions, experimental protocols, and optimized reaction parameters.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Question: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?
Answer: Low to no yield can stem from several factors. Here is a systematic guide to troubleshoot the issue:
-
Suboptimal pH: The formation of oximes is highly dependent on the pH of the reaction medium.[1][2]
-
Problem: The reaction is often too acidic or too basic. For oxime formation, a pH of approximately 4.5 is typically optimal.[1] If the medium is too acidic (pH < 3), the hydroxylamine nucleophile becomes protonated and non-reactive.[1] If it's too alkaline, hydroxylamine can become unstable.
-
Solution: When using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to liberate the free hydroxylamine and neutralize the HCl formed. Ensure you are using the correct stoichiometry of a suitable base (e.g., sodium acetate, pyridine, sodium hydroxide).[3] You can monitor and adjust the pH of the reaction mixture.
-
-
Inappropriate Reaction Temperature:
-
Problem: The reaction may be too cold, leading to slow kinetics, or too hot, which can cause decomposition of reactants or the product and promote side reactions.[4][5]
-
Solution: Most oximation reactions proceed well with mild heating or at reflux.[6][7] Check the literature for the optimal temperature for your specific solvent and base system. A common approach is to heat the reaction at 60-80°C.[8]
-
-
Inefficient Mixing:
-
Reagent Quality:
-
Problem: Degradation of starting materials, especially 1-Benzylpiperidin-4-one or hydroxylamine hydrochloride, can lead to poor results. Aldehydes and ketones can oxidize or polymerize over time.
-
Solution: Use high-purity, fresh reagents. If in doubt about the quality of the ketone, consider purifying it before use.
-
-
Issues During Workup and Purification:
-
Problem: Significant product loss can occur during extraction, washing, or recrystallization steps.[2]
-
Solution: Ensure complete extraction by performing multiple extractions with an appropriate solvent (e.g., ethyl acetate).[6][8] Minimize the amount of solvent used for recrystallization to avoid product loss due to solubility.
-
Question: My TLC plate shows multiple spots, indicating the presence of impurities. What are these byproducts and how can I minimize them?
Answer: The formation of multiple products is a common issue. Here's how to address it:
-
Unreacted Starting Material:
-
Problem: The most common "impurity" is unreacted 1-Benzylpiperidin-4-one.
-
Solution: Increase the reaction time or temperature moderately. Ensure you are using a slight excess of hydroxylamine hydrochloride (e.g., 1.2-1.5 equivalents).[4][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears or is significantly diminished.[9][10][11]
-
-
Side Reactions:
-
Problem: Under certain conditions, side reactions can occur. For example, excessively high temperatures or strongly acidic conditions can potentially lead to a Beckmann rearrangement of the oxime product.[4] Aldol condensation of the ketone starting material can also occur in the presence of a strong base.
-
Solution: Maintain careful control over reaction parameters, especially temperature and pH. Use milder bases like sodium acetate or pyridine instead of strong bases like NaOH if condensation is suspected.
-
-
Purification:
-
Solution: If side products have formed, they can often be removed through purification. Flash column chromatography is an effective method for separating the desired oxime from impurities.[12] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to purify the product.[13]
-
Question: The reaction seems to have stalled and is not proceeding to completion. What should I do?
Answer: A stalled reaction can often be pushed to completion.
-
Monitoring: First, confirm the reaction has stalled by taking aliquots at regular intervals and analyzing them by TLC.[10]
-
Re-evaluate Conditions:
-
Temperature: If the reaction is being run at room temperature or with mild heating, consider increasing the temperature to reflux.[6]
-
Reagents: It's possible that one of the reagents has degraded or was not added in the correct amount. Consider adding a small additional amount of hydroxylamine hydrochloride and base.
-
Catalyst: Some oximation reactions can be accelerated by a catalyst. While not always necessary for this synthesis, options in the literature include various Lewis acids or solid catalysts like Bi₂O₃ for solvent-free conditions.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the reaction with hydroxylamine hydrochloride? A1: Hydroxylamine is typically supplied as its hydrochloride salt (NH₂OH·HCl). The base (e.g., sodium acetate, pyridine, NaOH) is added to neutralize the hydrochloric acid, which liberates the free hydroxylamine (NH₂OH). Free hydroxylamine is the active nucleophile that attacks the carbonyl carbon of the ketone.[3]
Q2: How can I effectively monitor the progress of the reaction? A2: The most common and effective method is Thin Layer Chromatography (TLC).[10][11][14] You should spot three lanes on your TLC plate: the starting material (1-Benzylpiperidin-4-one), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[11][15] As the reaction progresses, you will see the spot corresponding to the starting material diminish and a new spot for the more polar oxime product appear.[10] The reaction is considered complete when the starting material spot is no longer visible.[11] A suitable eluent system for this analysis is often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[9]
Q3: What are the key safety precautions I should take when performing this synthesis? A3: Hydroxylamine hydrochloride is a hazardous substance. It is toxic if swallowed, harmful in contact with skin, and causes serious eye and skin irritation.[16][17][18] It is also suspected of causing cancer.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[18][19]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[16][17]
-
Handling: Avoid creating dust when handling solid hydroxylamine hydrochloride.[16][17] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[18]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Q4: Can I use a different solvent for this reaction? A4: Yes, while ethanol or methanol are commonly used because they readily dissolve the reactants, other solvents can be employed.[7][8] The choice of solvent can influence reaction time and temperature. For instance, pyridine can be used as both a base and a solvent, though it requires higher temperatures and is more difficult to remove.[3][20] Solvent-free methods, by grinding the reactants together, have also been reported for oxime synthesis and are a greener alternative.[4][21]
Data Presentation: Reaction Parameter Comparison
The following table summarizes various conditions reported for oxime synthesis, which can be adapted for 1-Benzylpiperidin-4-one.
| Starting Material | Reagents | Base | Solvent | Temperature | Time | Yield | Reference |
| Ketone/Aldehyde | Hydroxylamine HCl (1.2 equiv) | Bismuth(III) Oxide (0.6 equiv) | None (Grinding) | Room Temp. | 5-20 min | High | [4] |
| Ketone/Aldehyde | Hydroxylamine HCl (1.2 equiv) | Pyridine (2.0 equiv) | Ethanol | Reflux | 1-4 hours | N/A | [6] |
| 1-Indanone | Hydroxylamine HCl (1.05 equiv) | Pyridine | None (Pyridine as solvent) | 50 °C | 20 min | 99% | [20] |
| Acetophenone | Hydroxylamine HCl (1.5 equiv) | Sodium Acetate (2.3 equiv) | Methanol | 80 °C | 3 hours | N/A | Organic Syntheses[3] |
| This compound (used as reactant) | NaOH (2 equiv) | Acetone | Reflux | 30 min | N/A | [12] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Protocol 1: Synthesis using Sodium Acetate in Methanol
This is a common and reliable method for oximation.
Materials:
-
1-Benzylpiperidin-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Sodium Acetate (NaOAc)
-
Anhydrous Methanol (MeOH)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Benzylpiperidin-4-one (1.0 equiv). Add anhydrous methanol to dissolve the ketone.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.5 equiv) and anhydrous sodium acetate (2.3 equiv) to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete in 3-5 hours.
-
Workup - Quenching: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Add deionized water to the reaction mixture.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield pure this compound as a solid.
Mandatory Visualizations
Reaction Pathway
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. How To [chem.rochester.edu]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. dept.harpercollege.edu [dept.harpercollege.edu]
- 19. leap.epa.ie [leap.epa.ie]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of 1-Benzylpiperidin-4-one Oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Benzylpiperidin-4-one oxime.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include unreacted starting material (1-Benzylpiperidin-4-one), excess hydroxylamine, and geometric (E/Z) isomers of the oxime. The formation of these isomers is a significant challenge in purification.[1][2] Depending on the reaction and workup conditions, byproducts from side reactions may also be present.
Q2: What is the typical physical state of purified this compound?
A2: Purified this compound is typically a solid at room temperature. However, the presence of impurities or residual solvent can cause it to be an oil or a low-melting solid. Some suppliers offer it as a liquid or a solid with a minimum purity of 98-99%.[3][4]
Q3: Can this compound degrade during purification?
A3: Yes, oximes can be sensitive to certain conditions. They can be susceptible to hydrolysis under strongly acidic conditions. Thermal degradation is also possible at elevated temperatures. Therefore, it is advisable to use mild purification conditions and avoid prolonged exposure to acidic environments or high heat.
Q4: How can I confirm the purity and identity of my purified this compound?
A4: A combination of analytical techniques should be used. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the purification. The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) can provide quantitative purity analysis.[5][6][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Presence of Unreacted 1-Benzylpiperidin-4-one in the Final Product
Q: After purification, my NMR spectrum still shows signals corresponding to the starting ketone. How can I remove it?
A: The presence of the starting ketone is a common issue due to incomplete reaction. Here are a few troubleshooting steps:
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction is sluggish, consider adjusting the stoichiometry of hydroxylamine or the reaction temperature and time.
-
Column Chromatography: 1-Benzylpiperidin-4-one is more polar than the corresponding oxime. A carefully optimized gradient elution in normal phase column chromatography should allow for good separation.
-
Acid-Base Extraction: The basicity of the piperidine nitrogen allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic ketone and oxime will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and extracted with an organic solvent to recover the purified product, potentially leaving non-basic impurities behind.
Issue 2: Difficulty in Separating E/Z Isomers
Q: My product appears to be a mixture of isomers that are difficult to separate by standard chromatography. What can I do?
A: The separation of E/Z isomers of oximes can be challenging as they often have very similar polarities.
-
Selective Synthesis: The most effective approach is to control the stereochemistry during the synthesis to favor the formation of one isomer.
-
Crystallization: Fractional crystallization can sometimes be effective in separating isomers. This will require screening various solvent systems.
-
Preparative HPLC: Reverse-phase preparative HPLC can be a powerful tool for separating closely related isomers.[7][8]
-
Acid-Catalyzed Isomerization: In some cases, treating a mixture of isomers with an anhydrous acid can lead to the precipitation of the more stable E isomer as an immonium complex, which can then be neutralized to give the pure E isomer.[9]
Issue 3: Product Tailing during Column Chromatography on Silica Gel
Q: When I run a silica gel column, my product streaks and the separation is poor. Why is this happening and how can I fix it?
A: Tailing is a common problem when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica.
-
Triethylamine (TEA): A common choice. Start with 0.1-1% (v/v) TEA in your mobile phase.
-
Ammonia: A solution of ammonia in methanol (e.g., 2M) can be added to the mobile phase, typically 1-2%.
-
-
Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica for purifying basic compounds.
-
Deactivated Silica: Use silica gel that has been pre-treated with a basic solution.
-
Issue 4: The Product "Oils Out" During Recrystallization
Q: I am trying to recrystallize my product, but it separates as an oil instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, or when the melting point of the solute is lower than the boiling point of the solvent.
-
Solvent System:
-
Use a mixed solvent system: Dissolve the compound in a good solvent (e.g., methanol, ethyl acetate) and then add a poor solvent (e.g., hexane, water) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
Choose a lower boiling point solvent: If possible, select a solvent with a lower boiling point.
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling encourages oiling out.
-
Concentration: The concentration of the solution is critical. If it is too concentrated, the product may precipitate out too quickly as an oil. Try using a more dilute solution.
-
Purity of the Crude Product: Highly impure samples are more likely to oil out. Consider a preliminary purification step like a quick filtration through a plug of silica or an acid-base wash.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound and its Derivatives
| Purification Method | Compound | Conditions | Purity/Yield | Reference |
| Recrystallization | This compound | Methanol | Not specified | [10] |
| Flash Column Chromatography | 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime | 15% (v/v) Ethyl Acetate/Hexane | 67% Yield | [5] |
| Preparative HPLC | This compound | Reverse Phase (C18), Acetonitrile/Water with acid modifier | Scalable for impurity isolation | [7][8] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Methanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Use a magnetic stirrer and hot plate for efficient dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of Ethyl Acetate and Hexane. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity based on TLC analysis. To prevent tailing, 0.5% triethylamine can be added to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin elution with the starting eluent and collect fractions. Gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
- 1. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Separation of 1-Benzyl-4-piperidone oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]
- 9. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Preventing degradation of 1-Benzylpiperidin-4-one oxime during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Benzylpiperidin-4-one oxime during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under refrigerated conditions, ideally between 0-10°C.[1] The container should be tightly sealed and stored in a dry, well-ventilated place.[2] It is also crucial to protect the compound from heat, sparks, and open flames.[2] For enhanced stability, especially for long-term storage, storing under an inert gas atmosphere is advisable as the precursor, 1-Benzylpiperidin-4-one, is known to be air and heat sensitive.[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively documented in the provided search results, potential degradation pathways can be inferred from the general chemistry of oximes and related compounds. The primary degradation routes are likely to include:
-
Hydrolysis: The oxime functional group can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, which would revert the compound to 1-Benzylpiperidin-4-one and hydroxylamine.
-
Oxidation: Oxidative degradation can lead to the formation of various byproducts. Studies on similar piperidin-4-one oximes have shown that oxidation can lead to the regeneration of the ketone.[3]
-
Thermal Degradation: Exposure to high temperatures can cause homolytic cleavage of the N-O and O-C bonds in the oxime ether derivatives, suggesting that the oxime itself may also be susceptible to thermal decomposition.[4][5]
-
Photodegradation: Although not explicitly stated for this compound, many organic molecules are sensitive to light. Exposure to UV or visible light could potentially catalyze degradation reactions.
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be detected through several methods:
-
Visual Inspection: A noticeable change in color (e.g., from white/off-white to yellow or brown) or physical state (e.g., clumping of a solid) can be an initial indicator of degradation.
-
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for detecting impurities and degradation products. A decrease in the peak area of the main compound and the appearance of new peaks are indicative of degradation.[6][7]
-
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify structural changes and the presence of degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Color Change (e.g., yellowing) | Oxidation or exposure to light. | Store the compound in an amber-colored, tightly sealed vial under an inert atmosphere and in a refrigerator. Minimize exposure to ambient light and air during handling. |
| Decreased Purity/Assay Value | Improper storage conditions (elevated temperature, moisture). | Re-evaluate storage conditions. Ensure the compound is stored in a desiccated and refrigerated environment.[2] |
| Appearance of New Peaks in HPLC/GC | Chemical degradation (hydrolysis, oxidation). | Identify the impurities using a mass spectrometer. Based on the identity of the degradation products, refine storage conditions (e.g., use of desiccants, storage under inert gas). |
| Poor Solubility | Formation of polymeric impurities or insoluble degradation products. | Attempt to purify a small sample by recrystallization or column chromatography. If solubility issues persist, the bulk material may be significantly degraded. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for a reverse-phase HPLC method to assess the stability of this compound.[7]
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., Newcrom R1), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A mixture of acetonitrile and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid.[7] A typical starting gradient could be 30:70 (v/v) Acetonitrile:Water with 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
GC-MS Protocol for Identification of Degradation Products
This protocol is adapted from a method for the analysis of the precursor, 1-Benzylpiperidin-4-one, and can be used to identify volatile degradation products.[6]
| Parameter | Specification |
| Gas Chromatograph | Agilent 7890A GC system or equivalent.[6] |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. |
| Mass Spectrometer | Agilent 5975C MSD or equivalent. |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 50-550 amu |
| Sample Preparation | Dissolve approximately 10 mg of the sample in 10 mL of methanol.[6] Filter through a 0.45 µm syringe filter into a GC vial.[6] |
Visualizations
References
- 1. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 1-Benzyl-4-piperidone oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of 1-Benzylpiperidin-4-one Oxime
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the crystallization of 1-Benzylpiperidin-4-one oxime.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
Based on documented synthesis procedures, methanol is a suitable solvent for the recrystallization of this compound.[1] The crude product is dissolved in boiling methanol and allowed to cool, yielding the purified oxime.[1]
Q2: What are the general solubility characteristics of related compounds?
The precursor, 1-Benzylpiperidin-4-one, is highly soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2] It also shows good solubility in aromatic hydrocarbons like toluene and xylene but is generally insoluble in water.[2] This suggests that the oxime derivative will also have good solubility in polar organic solvents.
Q3: What are some common challenges in the crystallization of piperidine derivatives?
Common difficulties include the compound "oiling out," where it separates as a liquid instead of a solid, and the formation of amorphous precipitates rather than crystalline solids.[3] These issues can often be addressed by optimizing the cooling rate, solvent polarity, and solution concentration.[3]
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
Question: Upon cooling my solution of this compound, it formed oily droplets instead of solid crystals. What should I do?
Answer: "Oiling out" happens when the solute precipitates from the solution at a temperature above its melting point.[4][5] This is a common issue in the crystallization of small molecule compounds, especially those with flexible structures or impurities.[6]
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution may be too concentrated. Reheat the solution to redissolve the oil and add more of the hot solvent to decrease the supersaturation level.[4]
-
Slow Down the Cooling Process: Rapid cooling can kinetically favor oiling out.[5] Allow the solution to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Change the Solvent: If using a single solvent is problematic, a two-solvent system might be effective. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is sparingly soluble until the solution becomes slightly turbid.
-
Remove Impurities: Impurities can lower the melting point of a compound and encourage oiling out.[4][7] If your material is impure, consider a preliminary purification step, such as column chromatography, before crystallization.
Issue 2: No crystals are forming upon cooling.
Question: I have cooled the solution, and even after an extended period, no crystals have appeared. How can I induce crystallization?
Answer: The absence of crystal formation suggests that the solution is not sufficiently supersaturated at the given temperature.
Troubleshooting Steps:
-
Evaporate Solvent: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the compound. Be careful not to evaporate too much, which could lead to oiling out upon cooling.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.
-
-
Lower the Temperature: If cooling to room temperature is not sufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
Issue 3: The crystal growth is too rapid, resulting in a fine powder.
Question: Crystals formed very quickly as a fine powder. How can I obtain larger, purer crystals?
Answer: Rapid crystallization, often called "crashing out," tends to trap impurities within the crystal lattice.[4] Slower crystal growth is desirable for higher purity. An ideal crystallization process involves the initial appearance of crystals within about 5 minutes, with continued growth over 20 minutes.[4]
Troubleshooting Steps:
-
Increase the Amount of Solvent: You may have used the minimum amount of solvent required for dissolution. Re-heat the solution to dissolve the powder and add a small additional volume of the solvent (5-10% more). This will keep the compound in solution for a longer period during cooling, allowing for more orderly and slower crystal formation.[4]
-
Slow the Cooling Rate: Avoid placing the hot flask directly into a cold environment like an ice bath. Allow it to cool gradually on the benchtop.
Data Presentation
| Solvent System | Suitability for Crystallization | Reference |
| Methanol | Reported as a suitable recrystallization solvent. | [1] |
| Ethanol | The related compound, 1-Benzylpiperidin-4-one, is highly soluble, suggesting ethanol could be a good solvent for the oxime as well. | [2] |
| Ethyl Acetate / Hexane | Used as an eluent for column chromatography purification of a derivative, indicating differential solubility which could be exploited for crystallization. | [8] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Methanol [1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and bring the solution to a boil to completely dissolve the solid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Crystal Formation: Crystals should start to form as the solution cools. For maximum yield, once the flask has reached room temperature, it can be placed in an ice bath to further decrease the solubility of the oxime.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them completely.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. reddit.com [reddit.com]
- 8. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 1-Benzylpiperidin-4-one oxime in biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address challenges related to the poor solubility of 1-Benzylpiperidin-4-one oxime in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a derivative of 1-Benzylpiperidin-4-one. The oxime functional group is a significant pharmacophore, and piperidone oximes have shown a wide range of biological activities, including cytotoxic, antimicrobial, and antimitotic effects.[1] Its structural backbone is of interest in drug discovery for developing novel therapeutic agents.
Q2: I am observing precipitation of this compound when I add my DMSO stock to my aqueous assay buffer. Why is this happening?
A2: This is a common issue for compounds with poor aqueous solubility. 1-Benzylpiperidin-4-one, the precursor to the oxime, is known to be soluble in organic solvents like DMSO but has very low solubility in water.[2] The oxime derivative likely shares this characteristic. When the DMSO stock is diluted into an aqueous buffer, the compound's concentration may exceed its solubility limit in the final solvent mixture, causing it to precipitate.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: The tolerance to DMSO varies between cell lines and assay types. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. Some sensitive assays may even require concentrations below 0.1%. It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific experimental setup.
Q4: Can I heat the solution to dissolve the compound?
A4: Gentle warming can sometimes aid in dissolution. However, prolonged exposure to high temperatures should be avoided as it can lead to the degradation of the compound. The stability of the oxime linkage can be sensitive to temperature.[3] If you choose to warm the solution, do so cautiously and for a minimal amount of time.
Troubleshooting Guides
Issue: Compound Precipitation in Assay Wells
Cause: The aqueous solubility of this compound is exceeded upon dilution of the DMSO stock solution into the aqueous assay medium.
Solutions:
-
Optimize DMSO Concentration:
-
Prepare a higher concentration stock solution in DMSO if possible, so a smaller volume is needed for dilution, keeping the final DMSO concentration low.
-
Always run a vehicle control with the same final DMSO concentration to assess solvent toxicity.
-
-
Utilize Co-solvents:
-
In addition to DMSO, other water-miscible organic solvents like ethanol or propylene glycol can be used. A combination of solvents can sometimes improve solubility more effectively than a single solvent.
-
Protocol: Prepare your stock solution in a mixture of DMSO and another co-solvent (e.g., 1:1 DMSO:Ethanol). Then, dilute this into your aqueous buffer. Always test the final co-solvent concentration for toxicity to your cells.
-
-
Incorporate Surfactants:
-
Surfactants can increase solubility by forming micelles that encapsulate hydrophobic compounds.
-
Commonly used non-ionic surfactants in biological assays include Tween® 20, Tween® 80, and Pluronic® F-68.
-
Recommendation: Start with a low concentration of surfactant (e.g., 0.01% - 0.1% w/v) in your final assay buffer. It is crucial to test the surfactant for any cytotoxic effects on its own.
-
-
Use Cyclodextrins:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Recommendation: Prepare a solution of the cyclodextrin in your assay buffer first, and then add the DMSO stock of your compound to this solution. A typical starting concentration for HP-β-CD is 1-5 mM.
-
Data Presentation
Estimated Solubility of this compound in Various Solvents
| Solvent System | Estimated Solubility (µg/mL) | Estimated Solubility (µM) | Notes |
| 100% Water | < 1 | < 4.9 | Practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 5 | < 24.5 | Very slightly soluble. |
| 100% DMSO | > 20,000 | > 97,900 | Freely soluble. |
| 100% Ethanol | > 10,000 | > 48,950 | Soluble. |
| 5% DMSO in PBS (v/v) | ~10-20 | ~49-98 | Solubility is limited and may not be sufficient for all assays. |
| 1% Tween® 80 in PBS (w/v) | ~50-100 | ~245-490 | Significant improvement in solubility. |
| 5 mM HP-β-CD in PBS | ~100-200 | ~490-980 | Marked increase in aqueous solubility. |
Note: The values in this table are estimations based on the known properties of similar compounds and are intended for guidance. It is highly recommended to experimentally determine the solubility of this compound in your specific assay conditions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Turbidimetry
This protocol provides a method to quickly estimate the kinetic solubility of this compound in your aqueous assay buffer.
Materials:
-
This compound
-
DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial 2-fold dilution of the stock solution in DMSO.
-
In a separate 96-well plate, add 198 µL of the aqueous assay buffer to each well.
-
Transfer 2 µL of each DMSO dilution of the compound into the corresponding wells of the plate containing the aqueous buffer. This will result in a final DMSO concentration of 1%.
-
Mix the plate on a plate shaker for 10 minutes at room temperature.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm.
-
The concentration at which a significant increase in absorbance is observed corresponds to the kinetic solubility limit of the compound.
Protocol 2: Cytotoxicity Assay (MTT) for Poorly Soluble Compounds
This protocol details how to perform an MTT assay with this compound, incorporating a solubilization strategy.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Tween® 80 (or another suitable surfactant)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Preparation:
-
Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Prepare a working solution of 0.1% Tween® 80 in your cell culture medium.
-
Perform serial dilutions of your DMSO stock solution.
-
For each concentration, dilute the compound from the DMSO stock into the medium containing Tween® 80 to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.5%). Include a vehicle control (medium with the same final concentrations of DMSO and Tween® 80).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for kinetic solubility assessment.
Caption: Hypothetical PI3K/Akt signaling pathway modulation.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembk.com [chembk.com]
Minimizing impurities in the large-scale synthesis of 1-Benzylpiperidin-4-one oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-Benzylpiperidin-4-one oxime. Our focus is on minimizing impurities to ensure a high-quality final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities of concern are unreacted 1-Benzylpiperidin-4-one, the corresponding lactam (1-benzyl-azepan-4-one) formed via a Beckmann rearrangement, and products resulting from the hydrolysis of the oxime.[1][2][3] Minor impurities may also arise from the degradation of the hydroxylamine reagent, especially at elevated temperatures.
Q2: What is the Beckmann rearrangement and why is it a concern in this synthesis?
A2: The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an amide.[2][3] In the case of a cyclic ketoxime like this compound, this rearrangement leads to the formation of a lactam. This lactam is a significant impurity as it can be difficult to separate from the desired oxime product due to similar physical properties.
Q3: How can I monitor the progress of the oximation reaction and the formation of impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress and quantifying the purity of this compound and its impurities.[4] Thin-Layer Chromatography (TLC) can also be used for qualitative in-process checks.
Q4: What are the optimal storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture to prevent hydrolysis and other degradation pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield of this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete reaction | - Optimize Reaction Time: Monitor the reaction by HPLC to ensure it has gone to completion. Extend the reaction time if necessary. - Adjust Temperature: While higher temperatures can increase the reaction rate, they may also promote impurity formation. A careful optimization of the temperature profile is recommended. |
| Degradation of Hydroxylamine | - Use Fresh Reagent: Ensure the hydroxylamine hydrochloride or sulfate is of high quality and has been stored properly. - Control Temperature: Avoid excessive temperatures during the reaction, as hydroxylamine can decompose. |
| Suboptimal pH | The pH of the reaction mixture is critical. The formation of the free hydroxylamine base is necessary for the reaction to proceed efficiently. A buffered system or the controlled addition of a base is often employed. |
| Product Loss During Work-up | - Optimize Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of the oxime into the organic phase during extraction. - Minimize Hydrolysis: Avoid prolonged exposure to strongly acidic or basic conditions during the work-up procedure. |
Issue 2: High Levels of Lactam Impurity (Beckmann Rearrangement)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acidic Reaction Conditions | The Beckmann rearrangement is acid-catalyzed.[2][3] - Control pH: Maintain the pH of the reaction mixture in the neutral to slightly basic range. The use of a suitable base (e.g., sodium acetate, sodium carbonate) to neutralize the acid generated from hydroxylamine hydrochloride is crucial. - Avoid Strong Acids: Do not use strong acids as catalysts for the oximation reaction. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy required for the rearrangement. - Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Inappropriate Solvent | The choice of solvent can influence the rate of the Beckmann rearrangement. |
Issue 3: Presence of Unreacted 1-Benzylpiperidin-4-one
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Hydroxylamine | - Stoichiometry: Ensure a slight excess of hydroxylamine is used to drive the reaction to completion. |
| Poor Reagent Quality | - Verify Reagent: Use hydroxylamine of known purity and activity. |
| Short Reaction Time | - Monitor Reaction: As mentioned previously, monitor the reaction until the starting material is consumed to an acceptable level. |
Quantitative Data Summary
The following tables summarize the expected trends in impurity formation based on reaction parameters. This data is illustrative and should be confirmed experimentally for a specific process.
Table 1: Expected Impact of pH on Lactam Impurity Formation
| pH | Expected Lactam Formation | Rationale |
| < 4 | High | Acidic conditions strongly promote the Beckmann rearrangement.[2][3] |
| 4 - 6 | Moderate | The rate of rearrangement decreases as the acidity is reduced. |
| 7 - 8 | Low | Neutral to slightly basic conditions significantly suppress the Beckmann rearrangement. |
| > 9 | Low (for rearrangement) | While suppressing the rearrangement, very high pH may lead to other side reactions or degradation of the product. |
Table 2: Expected Impact of Temperature on Reaction Rate and Impurity Formation
| Temperature (°C) | Relative Reaction Rate | Expected Impurity Levels (Lactam) |
| 20 - 30 | Slow | Low |
| 40 - 60 | Moderate | Moderate |
| > 70 | Fast | High |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 1-Benzyl-4-piperidone
This protocol is a representative procedure for the synthesis of the starting material.
Materials:
-
Benzylamine
-
Methyl acrylate
-
Sodium metal
-
Anhydrous toluene
-
Anhydrous methanol
-
35% Sodium hydroxide solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry, inerted reactor, add anhydrous toluene and sodium metal.
-
Heat the mixture to reflux with stirring.
-
Carefully add anhydrous methanol.
-
Slowly add a solution of N,N-bis(β-propionate methyl ester) benzylamine (prepared from benzylamine and methyl acrylate) to the refluxing mixture.
-
After the addition is complete, continue to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to a pH of approximately 8.5 with a 35% sodium hydroxide solution.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 1-Benzyl-4-piperidone as a light yellow oil.[5]
Protocol 2: Synthesis of this compound
This protocol outlines a general procedure for the oximation reaction.
Materials:
-
1-Benzyl-4-piperidone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Water
Procedure:
-
Dissolve 1-Benzyl-4-piperidone in methanol in a suitable reactor.
-
In a separate vessel, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of methanol and water.
-
Add the hydroxylamine hydrochloride solution to the solution of 1-Benzyl-4-piperidone with stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours. Monitor the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, carefully add water to induce precipitation.
-
Wash the collected solid with cold water or a mixture of water and methanol.
-
Dry the product under vacuum to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common impurities.
References
- 1. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 2. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. 1-Benzyl-4-piperidone oxime | SIELC Technologies [sielc.com]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
Addressing inconsistent results in biological assays with 1-Benzylpiperidin-4-one oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving 1-Benzylpiperidin-4-one oxime.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the biological activity of our this compound. What are the likely causes?
A1: Batch-to-batch inconsistency is a frequent challenge with synthesized small molecules. The primary cause often lies in the synthesis and purification processes. Minor deviations in reaction conditions can result in varying impurity profiles, and the presence of residual solvents or starting materials may interfere with biological assays.[1]
Q2: The potency of our compound appears to fluctuate between experiments. What factors should we investigate?
A2: The observed bioactivity of a compound can be highly sensitive to the experimental setup.[1] Key factors that can influence the apparent potency of this compound include its solubility in the assay medium and its stability under the experimental conditions (e.g., pH, temperature). Poor solubility is a common source of inconsistent results.[1]
Q3: How stable is the oxime linkage in this compound under typical biological assay conditions?
A3: Oxime hydrolysis is catalyzed by acid.[2] While generally more stable than analogous hydrazone linkages, the rate of hydrolysis increases significantly in acidic conditions.[2] It is also important to note that the stability of the oxime bond is influenced by the structure of the carbonyl and hydroxylamine precursors.[2] Elevated temperatures can also accelerate the rate of oxime hydrolysis.[2]
Q4: Could the biological effects we are observing be due to off-target effects or cytotoxicity?
A4: It is crucial to distinguish between on-target activity, off-target effects, and general cytotoxicity. If the observed cellular changes are not readily explained by the hypothesized mechanism of action, off-target effects may be at play. At higher concentrations, many compounds can induce cytotoxicity, which may manifest as changes in cell morphology, such as rounding and detachment.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50/EC50 Values
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Integrity | - Verify Purity: Analyze each new batch of this compound using techniques like HPLC, LC-MS, and NMR to confirm purity and structure.[1] - Assess Degradation: Use HPLC or LC-MS to check for degradation products in your stock solutions. |
| Compound Solubility | - Determine Solubility: Experimentally determine the solubility of the compound in your specific assay buffer. - Ensure Complete Dissolution: Visually inspect stock solutions and dilutions for any precipitation. The use of a small percentage of a co-solvent like DMSO may be necessary, but the final concentration should be kept low (typically ≤ 0.1%) and consistent across all treatments, including vehicle controls. |
| Assay Conditions | - pH Control: Ensure the pH of your assay buffer is stable throughout the experiment, as oxime linkages can be susceptible to acid-catalyzed hydrolysis.[2] - Temperature Control: Maintain a consistent temperature during incubation, as elevated temperatures can increase the rate of compound degradation.[2] |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Ensure proper and consistent pipetting technique. - Use calibrated pipettes. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, or fill them with buffer or media to maintain humidity and minimize evaporation.[3] |
| Uneven Cell Distribution | - Ensure a homogenous cell suspension before and during plating. - Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
Data Presentation
The following table summarizes the in vitro cytotoxic activity of some N-benzylpiperidin-4-one oxime derivatives against the human cervical carcinoma (HeLa) cell line.
| Compound | Structure | IC50 (µM) |
| 3c | 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | 13.88[4] |
| 3a | 1-Benzyl-3-methyl-2,6-diphenylpiperidin-4-one oxime | > 50 |
| 3b | 1-Benzyl-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one oxime | 16.14 |
| 3d | 1-Benzyl-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-one oxime | 16.82 |
| 3e | 1-Benzyl-2,6-bis(4-methylphenyl)-3-methylpiperidin-4-one oxime | 15.26 |
Note: Data is for illustrative purposes to show the range of activity that can be expected from this class of compounds. The original this compound was reported to have antimitotic activity, but specific IC50 values against cancer cell lines were not provided in the searched literature.
Experimental Protocols
Protocol 1: Allium cepa Root Tip Antimitotic Assay
This assay is used to evaluate the antimitotic activity of a compound by observing its effect on the root meristematic cells of onions.[5][6][7]
Materials:
-
Healthy, equal-sized onion bulbs (Allium cepa)
-
Tap water or distilled water
-
This compound
-
Positive control (e.g., Methotrexate)[5]
-
Fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1)
-
1N HCl
-
Aceto-carmine or acetocarmine stain
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Sprouting: Carefully remove the outer dry scales of the onion bulbs and place them in beakers filled with tap water for 48 hours to allow root growth.
-
Treatment: Once the roots have reached a length of 2-3 cm, transfer the bulbs to beakers containing different concentrations of this compound. Include a negative control (tap water) and a positive control.[5]
-
Incubation: Incubate the bulbs for a specified period (e.g., 24, 48, or 72 hours).
-
Fixation: After the treatment period, carefully cut the root tips and place them in the fixative solution for 24 hours.
-
Hydrolysis: Transfer the fixed root tips to 1N HCl for 5-10 minutes at 60°C.
-
Staining: Wash the root tips with distilled water and stain with aceto-carmine or acetocarmine for 30-60 minutes.
-
Slide Preparation: Place a single root tip on a clean microscope slide, add a drop of stain, and gently squash it with a coverslip.
-
Microscopic Examination: Observe the slides under a microscope and count the number of dividing and non-dividing cells in different microscopic fields.
-
Mitotic Index Calculation: Calculate the mitotic index (MI) using the following formula: MI = (Total number of dividing cells / Total number of cells observed) x 100
Visualizations
Hypothesized Signaling Pathway for Antimitotic Activity
// Nodes compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tubulin [label="Tubulin Polymerization", fillcolor="#FBBC05", fontcolor="#202124"]; microtubules [label="Microtubule Dynamics", fillcolor="#FBBC05", fontcolor="#202124"]; spindle [label="Mitotic Spindle Formation", fillcolor="#FBBC05", fontcolor="#202124"]; sac [label="Spindle Assembly Checkpoint (SAC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; anaphase [label="Anaphase Progression", fillcolor="#34A853", fontcolor="#FFFFFF"]; mitotic_arrest [label="Mitotic Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges compound -> tubulin [arrowhead=tee, color="#202124"]; tubulin -> microtubules [arrowhead=normal, color="#202124"]; microtubules -> spindle [arrowhead=normal, color="#202124"]; spindle -> sac [arrowhead=normal, color="#202124"]; sac -> anaphase [arrowhead=tee, color="#202124"]; spindle -> anaphase [style=dotted, arrowhead=normal, color="#5F6368"]; anaphase -> mitotic_arrest [style=invis]; sac -> mitotic_arrest [arrowhead=normal, color="#202124"]; mitotic_arrest -> apoptosis [arrowhead=normal, color="#202124"]; } dot Hypothesized signaling pathway for antimitotic agents.
General Troubleshooting Workflow for Inconsistent Results
// Nodes start [label="Inconsistent Results Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_compound [label="Check Compound Integrity\n(Purity, Stability, Solubility)", fillcolor="#FBBC05", fontcolor="#202124"]; compound_ok [label="Compound OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; re-synthesize [label="Re-synthesize / Re-purify Compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_assay [label="Review Assay Protocol\n(Reagents, Pipetting, Controls)", fillcolor="#FBBC05", fontcolor="#202124"]; assay_ok [label="Assay Protocol OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_assay [label="Optimize Assay Parameters\n(pH, Temp, Incubation Time)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cells [label="Evaluate Cell Health & Conditions\n(Passage #, Contamination, Density)", fillcolor="#FBBC05", fontcolor="#202124"]; cells_ok [label="Cells OK?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; culture_cells [label="Re-culture Cells from Fresh Stock", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Consistent Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_compound [arrowhead=normal, color="#202124"]; check_compound -> compound_ok [arrowhead=normal, color="#202124"]; compound_ok -> check_assay [label="Yes", arrowhead=normal, color="#202124"]; compound_ok -> re-synthesize [label="No", arrowhead=normal, color="#202124"]; re-synthesize -> check_compound [arrowhead=normal, color="#202124"]; check_assay -> assay_ok [arrowhead=normal, color="#202124"]; assay_ok -> check_cells [label="Yes", arrowhead=normal, color="#202124"]; assay_ok -> optimize_assay [label="No", arrowhead=normal, color="#202124"]; optimize_assay -> check_assay [arrowhead=normal, color="#202124"]; check_cells -> cells_ok [arrowhead=normal, color="#202124"]; cells_ok -> end [label="Yes", arrowhead=normal, color="#202124"]; cells_ok -> culture_cells [label="No", arrowhead=normal, color="#202124"]; culture_cells -> check_cells [arrowhead=normal, color="#202124"]; } dot A logical workflow for troubleshooting inconsistent experimental data.
Potential Mechanisms of Action for Antimicrobial Activity
// Nodes compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_wall [label="Inhibition of\nCell Wall Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; protein_synthesis [label="Inhibition of\nProtein Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; nucleic_acid [label="Inhibition of\nNucleic Acid Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; membrane [label="Disruption of\nCell Membrane Function", fillcolor="#FBBC05", fontcolor="#202124"]; bacterial_death [label="Bacterial Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges compound -> cell_wall [arrowhead=normal, color="#202124"]; compound -> protein_synthesis [arrowhead=normal, color="#202124"]; compound -> nucleic_acid [arrowhead=normal, color="#202124"]; compound -> membrane [arrowhead=normal, color="#202124"]; cell_wall -> bacterial_death [arrowhead=normal, color="#202124"]; protein_synthesis -> bacterial_death [arrowhead=normal, color="#202124"]; nucleic_acid -> bacterial_death [arrowhead=normal, color="#202124"]; membrane -> bacterial_death [arrowhead=normal, color="#202124"]; } dot General mechanisms of action for antimicrobial agents.
References
Validation & Comparative
Validating the Antimitotic Activity of 1-Benzylpiperidin-4-one Oxime Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimitotic potential of 1-Benzylpiperidin-4-one oxime with established standards such as paclitaxel, vincristine, colchicine, and methotrexate. The information is compiled from various in vitro studies, presenting key performance data and detailed experimental methodologies to support further research and development in the field of oncology.
Comparative Antimitotic Activity
The following table summarizes the cytotoxic and antimitotic activities of this compound and standard antimitotic agents, primarily focusing on data from studies utilizing the HeLa human cervical cancer cell line for comparability. It is important to note that direct comparative studies under identical experimental conditions were not available in the public domain; therefore, the presented data is a collation from multiple sources. A derivative of the target compound, 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime, has shown notable cytotoxic effects.[1]
| Compound | Cell Line | Assay | Endpoint | Result |
| 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa | Cytotoxicity | IC50 | 13.88 µM[1] |
| This compound | Allium cepa root cells | Mitotic Index | - | Activity comparable to methotrexate[2][3] |
| Paclitaxel | HeLa | Cytotoxicity | IC50 (24h) | 2.5 - 7.5 nM[4] |
| Paclitaxel | HeLa | Cytotoxicity | IC50 (24h) | 5 - 10 nM[5] |
| Vincristine | HeLa | Cell Death | - | Induces apoptosis-like death |
| Colchicine | HeLa | Cytotoxicity | IC50 | 0.028 µM[6] |
| Methotrexate | HeLa | Cytotoxicity | IC50 (48h) | 0.022 µM - >100 µM[7][8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The significant variation in the IC50 for Methotrexate is dependent on experimental conditions such as pH and folate concentration in the culture medium.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future comparative studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound) and standard drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Antimitotic agents typically cause an arrest in the G2/M phase. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[11]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA-related signals.[11][12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence emitted from the PI-DNA complex.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer).[14]
-
Compound Addition: Add the test compound or a known tubulin inhibitor (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer) at various concentrations to a 96-well plate.
-
Initiation of Polymerization: Initiate the polymerization by adding the tubulin-GTP mixture to the wells and incubating the plate at 37°C.[14]
-
Turbidity Measurement: Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes using a temperature-controlled spectrophotometer.[15][16]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the compound is determined by comparing the rate and extent of tubulin polymerization to the control.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A prominent low-pH methotrexate transport activity in human solid tumors: contribution to the preservation of methotrexate pharmacologic activity in HeLa cells lacking the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. abscience.com.tw [abscience.com.tw]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of 1-Benzylpiperidin-4-one Oxime: A Guide to Cross-Reactivity and Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated cross-reactivity and selectivity profile of 1-Benzylpiperidin-4-one oxime. Due to the limited availability of comprehensive screening data for this specific molecule, this analysis leverages experimental data from structurally similar N-benzylpiperidine derivatives to project a potential biological interaction landscape. The information presented herein is intended to guide researchers in designing and interpreting screening assays for this and related compounds.
Introduction to this compound
This compound belongs to the N-benzylpiperidine class of compounds, a scaffold frequently encountered in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a variety of biological targets. The presence of the oxime functionality introduces distinct chemical properties that can influence its binding characteristics. While the primary biological activities reported for this compound and its close derivatives include antimicrobial, cytotoxic, and antimitotic effects, a comprehensive understanding of its off-target interactions is crucial for further development.[1][2]
Predicted Cross-Reactivity Profile
Based on the screening data of analogous N-benzylpiperidine compounds, this compound is predicted to interact with several families of receptors and enzymes, particularly within the central nervous system. The following table summarizes the binding affinities (Ki in nM or IC50 in µM) of representative N-benzylpiperidine derivatives against various targets. This data serves as a surrogate to guide the selectivity profiling of this compound.
Table 1: Comparative Binding Affinities of N-Benzylpiperidine Analogs
| Target | Compound | Ki (nM) / IC50 (µM) | Reference |
| Sigma Receptors | |||
| σ1 Receptor | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nM (Ki) | [3] |
| σ2 Receptor | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 420.5 nM (Ki) | [3] |
| Nicotinic Acetylcholine Receptors | |||
| α7 nAChR | Compound 13 (a multitarget propargylamine with N-benzylpiperidine) | 0.8 µM (IC50) | [4] |
| α3β4 nAChR | Compound 13 | >10 µM (IC50) | [4] |
| α4β2 nAChR | Compound 13 | >10 µM (IC50) | [4] |
| Serotonin Transporter (SERT) | |||
| h-SERT | (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | > 100 µM (Ki) | [5] |
| h-SERT | (1-(3-chlorobenzyl)piperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | > 100 µM (Ki) | [5] |
| Cholinesterases | |||
| Acetylcholinesterase (AChE) | (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | 41 µM (IC50) | [5] |
| Butyrylcholinesterase (BuChE) | (1-benzylpiperidin-4-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone | > 500 µM (IC50) | [5] |
Experimental Protocols for Selectivity Profiling
To ascertain the precise cross-reactivity and selectivity profile of this compound, a tiered screening approach is recommended. This involves a broad panel of in vitro binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are a fundamental method to determine the affinity of a compound for a specific receptor. The general principle involves the competition between the unlabeled test compound (this compound) and a radiolabeled ligand for binding to the target receptor.
General Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, a high concentration of a known unlabeled ligand for the target receptor, and the membrane preparation.
-
Competitive Binding: Add assay buffer, the radioligand, varying concentrations of this compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assays
To evaluate the potential of this compound to inhibit enzymatic activity (e.g., acetylcholinesterase), a colorimetric or fluorometric assay can be employed.
General Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
Reagent Preparation:
-
Prepare a stock solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI).
-
Prepare a stock solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure (96-well plate format):
-
Add the AChE enzyme solution, DTNB solution, and varying concentrations of this compound to the wells.
-
Include control wells with enzyme and buffer (100% activity) and wells with buffer only (blank).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical workflow for receptor selectivity profiling and a simplified G-protein coupled receptor (GPCR) signaling pathway, which is a common target class for N-benzylpiperidine derivatives.
Caption: A typical workflow for determining the cross-reactivity and selectivity profile of a test compound.
Caption: A simplified representation of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion and Future Directions
The N-benzylpiperidine scaffold is a privileged structure in drug discovery, known to interact with a range of biological targets. While direct experimental data on the cross-reactivity of this compound is currently lacking, the available information on its structural analogs suggests a potential for interactions with CNS receptors, particularly sigma and nicotinic acetylcholine receptors, as well as cholinesterases.
It is imperative that comprehensive in vitro safety pharmacology profiling, such as the Eurofins SafetyScreen panels or similar services, be conducted to definitively establish the selectivity and off-target liability of this compound. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to initiate and interpret such profiling studies, ultimately enabling a more informed progression of this and related compounds in drug discovery pipelines.
References
- 1. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 1-Benzylpiperidin-4-one Oxime and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
1-Benzylpiperidin-4-one oxime and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of their efficacy, supported by experimental data from various studies. The information is intended to assist researchers in navigating the therapeutic potential of these compounds and identifying promising candidates for further development.
Antimicrobial Activity
Several analogs of 1-benzylpiperidin-4-one have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The data suggests that specific structural modifications can significantly enhance their antimicrobial potency.
Quantitative Data Summary
| Compound | Test Organism | Zone of Inhibition (mm) | Reference |
| N-benzyl piperidine-4-one derivative | Aspergillus niger | Potent activity | [1] |
| N-benzyl piperidine-4-one derivative | Escherichia coli | Potent activity | [1] |
| Vanillin derived piperidin-4-one oxime ester (5b) | Various Bacteria | Potent activity | [2] |
| Vanillin derived piperidin-4-one oxime ester (5d) | Various Fungi | Potent activity | [2] |
| 2,6-diphenyl-1-(2-(thiophen-2-yl)acetyl)piperidin-4-one oxime | Hospital-isolated bacteria | Significant activity | [3] |
Note: "Potent activity" is as described in the source, specific quantitative data was not provided.
Experimental Protocols
The antimicrobial activity of these compounds is typically assessed using standard methods such as the disk diffusion assay or broth microdilution method to determine the minimum inhibitory concentration (MIC).
Disk Diffusion Assay:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a solid growth medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plates are incubated under appropriate conditions for the test organism.
-
The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Antimitotic Activity
Recent studies have explored the potential of this compound as an anticancer agent by evaluating its antimitotic activity. These studies utilize plant-based models to observe the effect of the compound on cell division.
Quantitative Data Summary
The antimitotic activity of N-Benzyl piperidin-4-one oxime was evaluated by observing its effect on the mitotic index of Allium cepa (onion) root meristematic cells. The study demonstrated that the compound induced a significant, dose-dependent decrease in the mitotic index, suggesting its potential as an antiproliferative agent.[4][5]
Experimental Protocols
Allium cepa Assay:
-
Onion bulbs are grown in water to allow for root growth.
-
The root tips are then treated with various concentrations of the test compound for a specified duration.
-
A control group is maintained in distilled water.
-
After treatment, the root tips are fixed, hydrolyzed, and stained (e.g., with acetocarmine).
-
The stained root tips are squashed on a microscope slide and observed under a light microscope.
-
The number of cells in different stages of mitosis and the total number of cells are counted to calculate the mitotic index (MI): MI = (Number of dividing cells / Total number of cells) x 100
Acetylcholinesterase (AChE) Inhibitory Activity
A significant area of research for 1-benzylpiperidin-4-one analogs is their potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is associated with improved cognitive function.
Quantitative Data Summary
| Compound | AChE Inhibitory Activity (IC50) | Butyrylcholinesterase (BuChE) Selectivity | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | 5.7 nM | 1250-fold greater for AChE | |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | 0.41 µM | Not specified | |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | 5.94 µM | Not specified | [6] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | 0.56 nM | 18,000-fold greater for AChE | [7] |
| 1,3-dimethylbenzimidazolinone derivative (15b) | 0.39 µM (eeAChE) | Not specified | [8][9] |
| 1,3-dimethylbenzimidazolinone derivative (15j) | 0.16 µM (eqBChE) | Higher for BuChE | [8][9] |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | 0.91 µM | Not specified | [10] |
Experimental Protocols
Ellman's Method for AChE Inhibition Assay: This spectrophotometric method is widely used to determine AChE activity.
-
The assay is typically performed in a 96-well plate.
-
The reaction mixture contains a buffer (e.g., phosphate buffer), acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme (AChE).
-
The reaction is initiated by the addition of the substrate, ATCI.
-
AChE hydrolyzes ATCI to thiocholine and acetate.
-
Thiocholine reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined from the dose-response curve.
Visualizations
General Workflow for Synthesis and Screening
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Mechanism of Acetylcholinesterase Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cholinesterase Inhibition: A Comparative Guide to 1-Benzylpiperidin-4-one Oxime Derivatives
For researchers and professionals in drug development, the quest for potent and selective cholinesterase inhibitors is a critical frontier, particularly in the pursuit of therapies for neurodegenerative diseases like Alzheimer's. This guide offers a comparative analysis of 1-benzylpiperidin-4-one oxime derivatives, a class of compounds demonstrating significant promise as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors. By presenting key structure-activity relationship (SAR) data, detailed experimental protocols, and a clear visualization of their mechanism of action, this document serves as a valuable resource for advancing research in this field.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of this compound derivatives against AChE and BuChE are intricately linked to the nature and position of substituents on the benzyl and piperidine moieties. The following table summarizes the quantitative data from various studies, highlighting these relationships.
| Compound ID | R1 (Benzyl Ring Substitution) | R2 (Piperidine Ring Modification) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 1a | H | Unmodified | 3.14 ± 1.12 | >100 |
| 1b | 4-Nitro | 3,5-bis(4-nitrobenzylidene) | 12.55 | - |
| 1c | 4-Chloro | 3,5-bis(4-chlorobenzylidene) | 18.04 | 17.28 |
| 2a | H (linked to 1,3-dimethylbenzimidazolinone) | - | - | - |
| 2b | 2-Methyl (on benzyl of 2a) | - | 0.39 ± 0.11 (eeAChE) | - |
| 2c | 3-Bromo (on benzyl of 2a) | - | - | 0.16 ± 0.04 (eqBuChE) |
| 3 | 5,6-dimethoxy-1-oxoindan-2-yl)methyl | - | 0.0057 | ~7.13 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency. "eeAChE" refers to electric eel acetylcholinesterase, and "eqBuChE" refers to equine butyrylcholinesterase. Data is compiled from multiple sources for comparative purposes.
The data reveals several key SAR trends. For instance, the introduction of a nitro group at the para position of the benzylidene rings in compound 1b resulted in potent AChE inhibition.[1] Compound 1c , with chloro-substituents, displayed dual inhibitory activity against both AChE and BuChE.[1] In another series, modifications on the benzyl group of a 1,3-dimethylbenzimidazolinone-linked scaffold showed that a 2-methyl substitution (2b ) favored AChE inhibition, while a 3-bromo substitution (2c ) was more effective against BuChE.[2] Notably, the complex derivative 3 demonstrated exceptionally high potency against AChE with an IC50 in the nanomolar range, highlighting the significant impact of a rigid, multi-ring system attached to the piperidine core.[3]
Experimental Protocols
The determination of cholinesterase inhibitory activity is crucial for evaluating the potential of these compounds. The most widely used method is the spectrophotometric assay developed by Ellman.
Ellman's Method for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay
Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the rate of formation of a yellow-colored product. The enzyme hydrolyzes a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB production is directly proportional to the enzyme activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.
-
Prepare a working solution of the enzyme in phosphate buffer to the desired concentration.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution (or solvent for control)
-
20 µL of the enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 20 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Mechanism of Action and Experimental Workflow
The primary mechanism of action for this compound derivatives in the context of neurodegenerative diseases is the inhibition of cholinesterases. This leads to an increase in the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Figure 1. Experimental workflow for determining cholinesterase inhibition and the signaling pathway at the cholinergic synapse.
The diagram above illustrates both the experimental workflow for assessing the inhibitory activity of the compounds and their mechanism of action at a biological level. The workflow section outlines the key steps in the Ellman's assay, from preparation to data analysis. The signaling pathway section depicts how acetylcholine released into the synapse is normally broken down by acetylcholinesterase. The this compound derivative acts as an inhibitor, preventing this breakdown and thereby prolonging the signaling effect of acetylcholine.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-Benzylpiperidin-4-one Oxime: In Vitro Efficacy vs. Established In Vivo Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of 1-Benzylpiperidin-4-one oxime, focusing on its in vitro antimitotic and antimicrobial properties. Due to a lack of available in vivo data for this compound, its performance is contrasted with the well-established in vitro and in vivo efficacy of two widely used clinical agents: methotrexate for anticancer applications and ciprofloxacin for antimicrobial treatment. This guide aims to contextualize the current research landscape of this compound and highlight areas for future investigation.
Executive Summary
This compound has demonstrated preliminary in vitro activity as both an antimitotic and antimicrobial agent. However, the absence of in vivo studies significantly limits its current translational potential. In contrast, methotrexate and ciprofloxacin have extensive and well-documented in vivo efficacy in their respective therapeutic areas, supported by decades of clinical use. This comparison underscores the critical need for animal model studies to validate the promising in vitro findings for this compound and its derivatives.
Data Presentation: A Comparative Efficacy Overview
The following tables summarize the available quantitative data for this compound and its established alternatives.
Table 1: In Vitro Anticancer/Antimitotic Efficacy
| Compound | Assay | Cell Line/Organism | Efficacy Metric (IC50/Mitotic Index) | Reference |
| This compound | Antimitotic Assay | Allium cepa | Mitotic index of 45.09% at unspecified concentration | [1][2] |
| 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | Cytotoxicity (MTT) | HeLa (Human cervical cancer) | IC50: 13.88 µM | |
| Methotrexate | Cytotoxicity (MTT) | Daoy (Medulloblastoma) | IC50: 0.095 µM (144h) | [3] |
| Methotrexate | Cytotoxicity (MTT) | Saos-2 (Osteosarcoma) | IC50: 0.035 µM (144h) | [3] |
| Methotrexate | Cytotoxicity (MTT) | HCT-116 (Colorectal cancer) | IC50: Not specified | [3] |
Table 2: In Vivo Anticancer Efficacy
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| This compound | Not available | Not applicable | No in vivo data available. | |
| Methotrexate | Nude mice | Human tumor xenografts (various) | 9 out of 14 tumor types showed tumor inhibition, stasis, or regression. | [4][5] |
| Methotrexate-HSA conjugate | Nude mice | Human tumor xenografts (various) | Dose-dependent antitumor activity; superior to unconjugated methotrexate. | [4] |
| Glucose-Methotrexate conjugate | 4T1 breast tumor-bearing mice | Breast cancer | 74.4% tumor growth inhibition on day 18. | [6] |
Table 3: In Vitro Antimicrobial Efficacy
| Compound | Assay | Bacterial/Fungal Strain | Efficacy Metric (MIC/Zone of Inhibition) | Reference |
| Substituted piperidin-4-one oxime ethers | MIC | Bacillus subtilis | Close to standard (streptomycin) | [7] |
| Substituted piperidin-4-one oxime ethers | MIC | Aspergillus flavus, Candida-51 | Potent activity, some more active than amphotericin B. | [7] |
| Vanillin derived piperidin-4-one oxime esters | MIC | Various bacteria and fungi | Some compounds manifested potent activity than standard streptomycin and fluconazole. | [8] |
| Ciprofloxacin | MIC | Gram-negative bacteria | MICs ≤ 0.015-1 mg/L | |
| Ciprofloxacin | MIC | Gram-positive bacteria | MICs ≤ 0.015-1 mg/L |
Table 4: In Vivo Antimicrobial Efficacy
| Compound | Animal Model | Infection Model | Key Findings | Reference |
| This compound | Not available | Not applicable | No in vivo data available. | |
| Ciprofloxacin | Mice | Intraperitoneal infection | Significantly more effective than norfloxacin, ampicillin, and trimethoprim-sulfamethoxazole. | |
| Ciprofloxacin | Mice | Salmonella typhimurium infection | 10^3 to 10^4-fold lower viable bacteria in liver and spleen compared to controls. | [9] |
| Ciprofloxacin | Mice | Ascending urinary tract infection (E. coli) | Highly effective in clearing urine and kidney tissue for susceptible strains. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Antimitotic Activity in Allium cepa
This assay is a common primary screen for potential anticancer agents.
-
Bulb Preparation: Healthy onion bulbs (Allium cepa) are grown in the dark with their basal ends submerged in water until roots reach 2-3 cm in length.
-
Treatment: The rooted bulbs are then transferred to solutions of the test compound (this compound) at various concentrations. A negative control (water) and a positive control (e.g., methotrexate) are run in parallel. The treatment duration is typically 24-48 hours.
-
Root Tip Fixation and Staining: After treatment, the root tips are excised and fixed in a solution such as Carnoy's fixative. Subsequently, they are hydrolyzed with 1N HCl and stained with a suitable chromosome stain like acetocarmine or Feulgen stain.
-
Slide Preparation and Observation: The stained root tips are squashed on a microscope slide and observed under a light microscope.
-
Mitotic Index Calculation: The number of dividing cells (in prophase, metaphase, anaphase, and telophase) and the total number of cells are counted in several fields of view. The mitotic index is calculated as: (Number of dividing cells / Total number of cells) x 100.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a this compound derivative) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined.
In Vivo Tumor Xenograft Model
This is a standard preclinical model to evaluate the efficacy of anticancer compounds in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound (e.g., methotrexate) is administered through a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a defined dose and schedule.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.
-
Efficacy Evaluation: The tumor growth in the treated groups is compared to the control group to determine the extent of tumor growth inhibition.[3]
In Vivo Bacterial Infection Model
These models are essential for assessing the efficacy of antimicrobial agents in a physiological setting.
-
Infection Induction: Laboratory animals (e.g., mice) are infected with a specific bacterial pathogen (e.g., Salmonella typhimurium or E. coli) through a relevant route of administration (e.g., intraperitoneal injection or ascending urinary tract infection).
-
Treatment: At a predetermined time post-infection, the animals are treated with the antimicrobial agent (e.g., ciprofloxacin) at different doses and schedules.
-
Assessment of Bacterial Load: After the treatment period, the animals are euthanized, and target organs (e.g., liver, spleen, kidneys) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (colony-forming units, CFU).
-
Efficacy Determination: The bacterial load in the treated groups is compared to that in the untreated control group to evaluate the antimicrobial efficacy of the compound.[9][10]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its effects is fundamental for drug development.
Proposed Antimitotic Mechanism of this compound
While the specific signaling pathway for this compound has not been elucidated, its demonstrated antimitotic activity in the Allium cepa assay suggests that it may interfere with the process of mitosis.[1][2] Potential mechanisms for antimitotic agents include the disruption of microtubule dynamics, inhibition of key mitotic kinases, or induction of cell cycle arrest. Further research is required to pinpoint the precise molecular target of this compound.
Caption: Proposed Antimitotic Action of this compound.
Established Mechanism of Action of Methotrexate
Methotrexate is a folate analog that primarily inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides. This leads to the disruption of DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. Additionally, methotrexate's effects are mediated through adenosine signaling and modulation of inflammatory pathways like JAK/STAT and NF-κB.
Caption: Mechanism of Action of Methotrexate.
Proposed Antimicrobial Mechanism of this compound
The antimicrobial activity of piperidin-4-one oxime derivatives has been reported, but the exact mechanism is not well-defined. It is plausible that these compounds interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Further studies are necessary to identify the specific bacterial targets.
Caption: Proposed Antimicrobial Action of Piperidin-4-one oximes.
Established Mechanism of Action of Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to the fragmentation of bacterial DNA and ultimately cell death.[11]
Caption: Mechanism of Action of Ciprofloxacin.
Conclusion and Future Directions
Future efforts should prioritize:
-
In Vivo Efficacy Studies: Conducting well-designed animal model studies is paramount to determine if the in vitro activity of this compound translates to a therapeutic effect in a living system.
-
Mechanism of Action Elucidation: Identifying the specific molecular targets and signaling pathways modulated by these compounds will be crucial for rational drug design and optimization.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact on efficacy and safety will help in identifying more potent and selective analogs.
-
Toxicology and Pharmacokinetic Profiling: Comprehensive safety and ADME (absorption, distribution, metabolism, and excretion) studies are necessary to assess the drug-like properties of these compounds.
By addressing these key research areas, the scientific community can determine the true therapeutic potential of this compound and its derivatives and potentially develop new and effective treatments for cancer and infectious diseases.
References
- 1. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vitro and in vivo antitumor activity of methotrexate conjugated to human serum albumin in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters: preponderant role of the phenyl ester substituents on the piperidin-4-one oxime core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Ciprofloxacin - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison Guide: 1-Benzylpiperidin-4-one Oxime and its Derivatives Against Commercial Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, side-by-side comparative studies of 1-Benzylpiperidin-4-one oxime against commercial anticancer drugs in a comprehensive panel of cancer cell lines are limited in publicly available literature. This guide synthesizes the existing preclinical data for this compound and its close derivatives, placing it in context with established agents by comparing it to standard literature values. The data presented for commercial agents were not generated in the same experiments and are provided for illustrative purposes only.
Introduction and Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives, particularly piperidin-4-ones and their oximes, have garnered significant interest for their wide-ranging biological activities, including potent anticancer properties. The introduction of an oxime group (C=NOH) can enhance biological activity by increasing polarity and modifying interactions with target proteins.
This guide focuses on this compound and its analogues, a class of compounds showing promise in preclinical cancer research. We aim to objectively present the available data on their cytotoxic effects and compare their performance with that of well-established commercial anticancer drugs such as Doxorubicin and Cisplatin.
Comparative Cytotoxicity Data
The efficacy of an anticancer compound is primarily assessed by its IC50 value, which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the available in vitro cytotoxicity data.
Table 1: In Vitro Cytotoxicity (IC50) of a this compound Derivative
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 1-Benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa | Cervical Carcinoma | 13.88 | [1] |
Table 2: Typical In Vitro Cytotoxicity (IC50) of Commercial Anticancer Agents Against HeLa Cells (for comparison)
| Commercial Agent | Cell Line | Cancer Type | Typical IC50 Range (µM) | Citations |
| Doxorubicin | HeLa | Cervical Carcinoma | 0.2 - 2.7 | [2][3][4][5] |
| Cisplatin | HeLa | Cervical Carcinoma | 5.8 - 25.5 | [6][7][8][9] |
Potential Mechanisms of Action & Signaling Pathways
While the specific molecular targets of this compound are not fully elucidated, the broader class of piperidine and oxime derivatives has been associated with several key anticancer signaling pathways.
-
JAK/STAT Pathway: Piperidine-containing compounds have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for processes like cell proliferation, survival, and immunity. Its aberrant activation is a hallmark of many cancers[11][12][13].
-
NF-κB Pathway: This pathway is a critical regulator of inflammation, which is closely linked to cancer development and progression. It controls the expression of genes involved in cell survival, angiogenesis, and metastasis[14][15][16]. Inhibition of this pathway is a key strategy in cancer therapy.
-
Kinase Inhibition: Oxime derivatives are recognized as potent kinase inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) that are fundamental to cell cycle progression.
Below is a generalized diagram of the JAK/STAT signaling pathway, a potential target for piperidine-based compounds.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of anticancer compounds. Below are methodologies for key in vitro experiments.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) and a reference drug (e.g., Doxorubicin). Include untreated and solvent-only controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[17].
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals[18].
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a compound on cell cycle progression.
-
Cell Treatment: Plate 1x10^6 cells in a 6-well plate, treat with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix overnight at 4°C[19].
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL)[20][21].
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer to quantify the percentage of cells in G0/G1, S, and G2/M phases[19][22].
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting and Washing: Harvest cells and wash twice with cold PBS.
-
Resuspension: Resuspend 1x10^5 cells in 100 µL of 1X Annexin V Binding Buffer[23].
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL). Gently vortex the cells[24][25].
-
Incubation: Incubate for 15 minutes at room temperature in the dark[23].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+[23][24].
Experimental and Logical Workflows
Visualizing the drug discovery and evaluation process provides a clear framework for researchers.
Conclusion
Derivatives of this compound represent an interesting class of molecules with demonstrated in vitro cytotoxic activity. While the available data suggests they may be less potent than some conventional chemotherapeutics like Doxorubicin, their full potential cannot be assessed without further research. Key next steps should include:
-
Broad-Spectrum Screening: Testing against a wider panel of cancer cell lines, including drug-resistant variants.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity: Evaluating the performance of lead compounds in animal models to assess both antitumor activity and safety profile.
This guide provides a foundational comparison based on current knowledge and outlines the standard methodologies required for a more comprehensive evaluation. As research progresses, a clearer picture of the therapeutic potential of this compound and its analogues will emerge.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the relationship between doxorubicin resistance and Wnt signaling pathway in HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. science.utm.my [science.utm.my]
- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biologi.ub.ac.id [biologi.ub.ac.id]
A Comparative Guide to the Synthesis and Biological Evaluation of 1-Benzylpiperidin-4-one oxime
This guide provides a comprehensive overview of the synthesis and biological testing of 1-Benzylpiperidin-4-one oxime, a heterocyclic compound of interest in medicinal chemistry. We present a reproducible synthesis protocol, compare its biological performance with relevant alternatives using quantitative data, and provide detailed experimental methodologies for key assays.
Synthesis of this compound
The synthesis of this compound is a reproducible process typically achieved through the condensation reaction of 1-Benzyl-4-piperidone with hydroxylamine hydrochloride. The oxime functional group is a versatile intermediate in organic synthesis and a recognized pharmacophore in various biologically active compounds.[1]
This protocol is adapted from standard oximation procedures described for piperidone derivatives.[2][3]
-
Materials: 1-Benzyl-4-piperidone, Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium acetate (CH₃COONa) or Sodium Hydroxide (NaOH), Ethanol, Water.
-
Procedure:
-
Dissolve 1-Benzyl-4-piperidone (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).
-
Add the hydroxylamine hydrochloride solution to the solution of 1-Benzyl-4-piperidone.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and stir. The product will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
-
Characterization: The synthesized compound can be characterized by spectral studies such as IR, ¹H NMR, and ¹³C NMR to confirm its structure.[4][5][6]
Biological Activity and Testing
This compound and its derivatives have been evaluated for a range of biological activities, including antimitotic, antimicrobial, and antifungal properties.[1][5][7]
The compound has demonstrated potential as an antimitotic agent, which suggests its possible application in cancer research.[5][6] The antimitotic activity is often evaluated using the Allium cepa (onion root tip) assay, a simple and cost-effective method to screen for agents that inhibit cell division.[5]
Experimental Protocol: Allium cepa Antimitotic Assay
This protocol is based on the methodology described by Sundaresan et al. (2019).[5][6]
-
Bulb Germination: Grow Allium cepa bulbs in the dark in tap water for 48-72 hours to allow root growth.
-
Treatment: Transfer bulbs with healthy roots (2-3 cm long) to different concentrations of this compound (e.g., 100 µg/mL, 250 µg/mL, 500 µg/mL) dissolved in a suitable solvent and diluted with water. A negative control (water) and a positive control (e.g., Methotrexate) are run in parallel.
-
Incubation: Incubate the roots in the test solutions for a defined period (e.g., 24, 48, 72, 96 hours).
-
Slide Preparation: Excise the root tips, fix them in a fixative (e.g., Carnoy's fixative), hydrolyze with 1N HCl, and squash them in a drop of acetocarmine stain on a glass slide.
-
Microscopic Analysis: Observe the slides under a microscope. Count the number of dividing cells and the total number of cells in several fields of view.
-
Mitotic Index Calculation: Calculate the Mitotic Index (MI) using the formula: MI = (Number of dividing cells / Total number of cells) x 100
Comparison of Antimitotic Activity
| Compound/Agent | Concentration | Mitotic Index (%) at 96 hr | Reference |
| This compound | 500 µg/mL | 57.69 | [5] |
| Methotrexate (Standard) | 500 µg/mL | 45.09 | [5] |
Note: The data indicates that at the tested concentration, this compound shows a higher mitotic index compared to the standard anticancer drug Methotrexate after 96 hours of treatment in this specific assay. This result from the cited study suggests a complex cellular response that may not directly correlate with potent anticancer activity without further investigation into cell cycle phases and potential cytotoxicity.
Derivatives of this compound have shown promising activity against various bacterial and fungal strains.[1][2][7] The parent compound also exhibits antimicrobial properties.[4] The activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) corresponding to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes + medium) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparison of Antibacterial Activity (Zone of Inhibition)
| Compound | Concentration (µg/ml) | Streptococcus pyogenes (mm) | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) |
| Piperidin-4-one oxime derivative * | 125 | 26.2 | 19.0 | 19.4 |
| Kanamycin (Standard) | 10 mg/disc | - | - | - |
*Data from a study on a related N-substituted 2,6-diaryl piperidin-4-one oxime, not the exact title compound.[4] Direct comparative data for this compound was not available in the provided search results.
Comparison of Antimicrobial Activity (MIC)
| Compound | P. aeruginosa (μg/mL) | S. aureus (μg/mL) | S. typhi (μg/mL) | E. coli (μg/mL) |
| Piperidine Oxime Derivative (40) * | 6.25 | 6.25 | 25 | 12.5 |
| Ciprofloxacin (Standard) | >6.25 | >6.25 | >25 | >12.5 |
*Compound 40 is an O-benzyl oxime ether derivative of piperidin-4-one.[7] The study indicates this derivative had lower MIC values (better activity) than the standard Ciprofloxacin against the tested strains.
Comparison with Alternatives
The utility of this compound can be assessed by comparing its synthesis and activity with alternatives.
-
Synthesis Alternatives: The precursor, 1-Benzyl-4-piperidone, can be synthesized through various routes, including the reaction of 4-piperidone with benzyl halides or via a one-pot reaction involving benzylamine and acrylate, with the latter being more suitable for industrial scale-up due to higher yield and purity.[8]
-
Biological Activity Alternatives: As shown in the tables above, the biological activity of this compound and its derivatives is often compared to standard clinical drugs like Methotrexate (anticancer), Ciprofloxacin (antibacterial), and Voriconazole (antifungal).[5][7] Many studies focus on creating derivatives, such as O-benzyl oxime ethers, which have demonstrated enhanced antifungal and antibacterial activities compared to both the parent compound and some standard drugs.[1][7]
References
- 1. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Safe Disposal of 1-Benzylpiperidin-4-one Oxime: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 1-Benzylpiperidin-4-one oxime. This compound, utilized in various research and development settings, must be treated as hazardous waste. Adherence to the following protocols is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance.
Core Safety Principles and Hazard Assessment
This compound is an irritant, and potentially harmful if swallowed or inhaled.[1][2] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[3] All waste generated, including contaminated labware and PPE, must be considered hazardous.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2[1] |
| Causes serious eye irritation | Eye Irrit. 2[1] |
| May cause respiratory irritation | STOT SE 3[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Chemical neutralization in the lab is not recommended without a validated procedure specific to this compound.
1. Waste Identification and Segregation:
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).[3]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.[3]
-
Solid waste (e.g., contaminated gloves, weighing paper) should be collected in a separate, clearly labeled container from liquid waste.
2. Container Management:
-
Use a container that is in good condition, made of a compatible material, and has a secure, tightly fitting lid.[3]
-
Store the waste container in a designated, well-ventilated, and secondary containment area. This area should be away from heat, sparks, and open flames.[3]
-
Keep the hazardous waste container securely sealed when not in use.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste container's contents.
-
Follow all institutional and local regulations for hazardous waste disposal. The ultimate disposal method will likely be high-temperature incineration by a licensed contractor.[4]
Emergency Spill Procedures
In the event of a spill, the primary goal is to contain the material and prevent exposure.
For a Small Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials for disposal as hazardous waste.
For a Large Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Experimental Workflow and Waste Generation
The following diagram illustrates a typical laboratory workflow that may generate this compound waste, leading to its proper disposal.
Caption: Typical experimental workflow generating this compound waste and the subsequent disposal process.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of this compound, fostering a secure and responsible research environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 1-Benzylpiperidin-4-one oxime
Essential Safety and Handling Guide for 1-Benzylpiperidin-4-one oxime
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of the compound and structurally related chemicals.
Compound Identification:
Hazard Assessment
Based on GHS classifications, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2]. Handling of this compound requires strict adherence to safety protocols to mitigate these risks. Structurally similar compounds, such as 1-Benzylpiperidin-4-one and piperidine derivatives, are also known to be harmful if swallowed and may cause allergic skin reactions[3][4].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Standard |
| Eyes/Face | Safety goggles with side protection, and a face shield where splashing is possible. | EN 166 (EU) or NIOSH (US) approved[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or chemical protective suit. | EN 374[6][7] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | 29 CFR 1910.134 or European Standard EN 149[8] |
Experimental Protocol for Safe Handling
This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Ensure a chemical fume hood is operational and available.
- Locate the nearest eyewash station and safety shower before beginning work[8][9].
- Don all required PPE as specified in the table above.
- Have spill containment materials (e.g., sand, vermiculite) readily accessible[3][7].
2. Handling the Compound:
- Conduct all manipulations of this compound within a chemical fume hood to avoid inhalation of vapors or dust[8].
- Avoid direct contact with skin and eyes[3].
- Use spark-proof tools and avoid sources of ignition, as related compounds can be flammable[8][10].
- Keep the container tightly closed when not in use[9][11].
3. Post-Handling Procedures:
- Thoroughly wash hands and any exposed skin with soap and water after handling[4][11].
- Decontaminate all equipment and the work area.
- Remove and properly dispose of contaminated gloves and other disposable PPE[5].
- Contaminated clothing should be removed and laundered before reuse[4][9].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Place in a suitable, labeled container for chemical waste disposal[3].
-
Liquid Waste: Collect in a sealed, labeled container. Do not pour down the drain[7].
-
Disposal: Dispose of all waste through an authorized hazardous waste collection service in accordance with local, state, and federal regulations[3][11].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][8][11].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[8][11].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8][11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[6][8][11].
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using inert materials. Collect the spilled material into a labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete[3][7].
Workflow Diagram
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1-Benzyl-4-piperidone oxime | C12H16N2O | CID 70365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


